Product packaging for N-(4-bromobenzenesulfonyl)benzamide(Cat. No.:CAS No. 14067-99-3)

N-(4-bromobenzenesulfonyl)benzamide

Cat. No.: B2623528
CAS No.: 14067-99-3
M. Wt: 340.19
InChI Key: HWCIZGBBBWYGPR-UHFFFAOYSA-N
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Description

N-(4-bromobenzenesulfonyl)benzamide is a useful research compound. Its molecular formula is C13H10BrNO3S and its molecular weight is 340.19. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrNO3S B2623528 N-(4-bromobenzenesulfonyl)benzamide CAS No. 14067-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCIZGBBBWYGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of N-(4-bromobenzenesulfonyl)benzamide, a molecule of interest in medicinal chemistry and organic synthesis. The described methodology follows a robust and logical three-step pathway, commencing from readily available bromobenzene. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to ensure reproducibility and facilitate further research and development.

Synthetic Strategy Overview

The synthesis of this compound from benzenesulfonamide is most effectively and reliably achieved through a three-step sequence. This pathway ensures high yields and purity of the final product by utilizing well-established and high-yielding reactions. The overall synthetic workflow is depicted below.

Synthesis_Workflow Overall Synthetic Pathway cluster_0 cluster_1 Proposed Synthesis Route A Benzenesulfonamide B Bromobenzene C 4-Bromobenzenesulfonyl Chloride B->C Chlorosulfonation D 4-Bromobenzenesulfonamide C->D Ammonolysis E This compound D->E N-Benzoylation

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with the expected quantitative data and characterization of the products.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

The initial step involves the chlorosulfonation of bromobenzene to produce the key intermediate, 4-bromobenzenesulfonyl chloride. This electrophilic aromatic substitution reaction is a standard method for introducing a sulfonyl chloride group onto an aromatic ring.[1]

Experimental Protocol:

  • In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.

  • Cool the flask in a water bath to approximately 12–15°C.

  • Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.

  • After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.

  • Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring. This step should be performed in a well-ventilated fume hood.

  • Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent such as petroleum ether or chloroform.[1]

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Bromobenzenesulfonyl ChlorideC₆H₄BrClO₂S255.5273-75White to beige crystalline powder
Step 2: Synthesis of 4-Bromobenzenesulfonamide

The second step is the conversion of 4-bromobenzenesulfonyl chloride to 4-bromobenzenesulfonamide via ammonolysis. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.

Experimental Protocol:

  • Dissolve 1.0 g (3.9 mmol) of 4-bromobenzenesulfonyl chloride in 5 mL of methanol in a 25 mL single-neck flask.[2]

  • Add 5 mL of a methanol/ammonia solution in excess to the flask.[2]

  • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.[2]

  • After the reaction is complete, concentrate the solution under reduced pressure to obtain the solid product.[2]

  • The resulting white solid is 4-bromobenzenesulfonamide, which can be used in the next step without further purification.[2] A yield of 100% has been reported for this reaction.[2]

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-BromobenzenesulfonamideC₆H₆BrNO₂S236.09166-168White to cream powder
Step 3: Synthesis of this compound

The final step is the N-benzoylation of 4-bromobenzenesulfonamide to yield the target compound, this compound. This reaction is an example of the Schotten-Baumann reaction, where an amine is acylated with an acid chloride in the presence of a base.

Experimental Protocol:

  • In a suitable flask, dissolve 2.36 g (10 mmol) of 4-bromobenzenesulfonamide in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the solution in an ice bath with stirring.

  • Add 1.55 g (1.3 mL, 11 mmol) of benzoyl chloride dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid until the product precipitates completely.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₃H₁₀BrNO₃S340.19198-200White solid

¹H NMR Data (DMSO-d₆, 400 MHz): δ 12.0 (s, 1H, NH), 8.0-7.5 (m, 9H, Ar-H).

Reaction Mechanisms and Logical Relationships

The synthesis involves a series of fundamental organic reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Logical Flow of Synthetic Transformations

The sequence of reactions is designed to build the target molecule in a controlled manner, starting from a simple, commercially available precursor.

Logical_Flow Logical Progression of Synthesis Start Starting Material (Bromobenzene) Step1 Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution) Start->Step1 Intermediate1 Intermediate 1 (4-Bromobenzenesulfonyl Chloride) Step1->Intermediate1 Step2 Step 2: Ammonolysis (Nucleophilic Acyl Substitution) Intermediate1->Step2 Intermediate2 Intermediate 2 (4-Bromobenzenesulfonamide) Step2->Intermediate2 Step3 Step 3: N-Benzoylation (Schotten-Baumann Reaction) Intermediate2->Step3 FinalProduct Final Product (this compound) Step3->FinalProduct

Caption: Logical flow diagram illustrating the synthetic sequence.

Conclusion

This technical guide outlines a clear and efficient three-step synthesis for the preparation of this compound from benzenesulfonamide, with a more practical starting point of bromobenzene. The provided experimental protocols are detailed to allow for easy implementation in a laboratory setting. The quantitative data and characterization information will aid researchers in monitoring the progress of the synthesis and verifying the identity and purity of the products. This guide serves as a valuable resource for scientists and professionals engaged in the fields of organic synthesis and drug discovery.

References

N-(4-bromobenzenesulfonyl)benzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on N-(4-bromobenzenesulfonyl)benzamide is not available at this time due to a lack of publicly accessible data, including its CAS number and molecular weight. Searches for this specific compound did not yield dedicated scientific literature or database entries necessary to fulfill the request for a comprehensive whitepaper, experimental protocols, and pathway visualizations.

However, information is available for the related precursor, 4-bromobenzenesulfonyl chloride , which is a key reagent in the synthesis of various sulfonamides.

Physicochemical Properties of Related Compounds

For the benefit of researchers working with related structures, the following table summarizes key data for relevant precursor and analog compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromobenzenesulfonyl chloride 98-58-8[1][2]C₆H₄BrClO₂S255.52[2]
4-Bromobenzenesulfonamide 701-34-8[3]C₆H₆BrNO₂S236.09[3]
4-Bromobenzamide 698-67-9[4]C₇H₆BrNO200.03[4]

Synthesis of Sulfonamides

The synthesis of N-substituted sulfonamides, a class of compounds to which this compound belongs, generally involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is a fundamental method for creating stable sulfonamide linkages.

A general workflow for the synthesis of a sulfonamide, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, is presented below. This process typically involves two main steps: the formation of the initial sulfonamide from the sulfonyl chloride and an amine, followed by further substitution on the nitrogen atom if required.

reagent1 4-Bromobenzenesulfonyl Chloride reaction1 Sulfonamide Formation reagent1->reaction1 reagent2 Primary Amine (e.g., Benzamide) reagent2->reaction1 intermediate This compound reaction1->intermediate purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification product Final Product purification->product analysis Characterization (NMR, IR, Mass Spec) product->analysis

Caption: Generalized workflow for the synthesis and characterization of N-substituted sulfonamides.

Experimental Protocols

While a specific protocol for this compound is unavailable, a general procedure for the synthesis of related N-acylated sulfonamides involves the reaction of a sulfonamide with an acyl chloride.

General N-Acylation of a Sulfonamide:

  • A solution of the primary sulfonamide (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a reaction vessel.

  • A base (e.g., pyridine, triethylamine; 1.1-1.5 equivalents) is added to the solution.

  • The acyl chloride (e.g., benzoyl chloride; 1-1.2 equivalents) is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0 °C).

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (monitored by TLC).

  • Upon completion, the reaction is quenched with water or a dilute acid solution.

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified, commonly by recrystallization or column chromatography.

Biological Activity of Related Compounds

Sulfonamides are a well-established class of compounds with a broad range of biological activities. Derivatives of benzenesulfonamide have been investigated for their potential as anti-inflammatory, antimicrobial, and antioxidant agents. For instance, certain novel benzenesulfonamide derivatives bearing carboxamide functionality have demonstrated significant in vivo anti-inflammatory and in vitro antimicrobial activities[5][6]. The N-benzylbenzenesulfonamide moiety is also found in compounds that exhibit inhibition against γ-secretase, an enzyme implicated in Alzheimer's disease[7].

Due to the absence of specific data for this compound, further research would be required to determine its physicochemical properties, develop precise experimental protocols for its synthesis and analysis, and to investigate its potential biological activities and associated signaling pathways.

References

Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound N-(4-bromobenzenesulfonyl)benzamide. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a comprehensive analysis based on the spectral data of closely related analogues and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and similar chemical entities.

Chemical Structure

This compound is a molecule featuring a benzamide moiety linked to a 4-bromobenzenesulfonyl group via a sulfonamide linkage.

Logical Relationship of Structural Components

Benzamide Benzamide Moiety Sulfonamide Sulfonamide Linkage (-SO2-NH-C(O)-) Benzamide->Sulfonamide connected at carbonyl carbon Bromophenyl 4-Bromophenyl Group Bromophenyl->Sulfonamide connected at sulfonyl group

Caption: Key structural components of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 11.0 - 12.0Singlet1H-SO₂-NH -CO-
~ 7.8 - 8.0Multiplet4HProtons on the 4-bromophenyl ring
~ 7.4 - 7.7Multiplet5HProtons on the benzoyl ring

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 165 - 170Carbonyl Carbon (C =O)
~ 140 - 145Quaternary Carbon (C-SO₂)
~ 130 - 140Aromatic Carbons
~ 125 - 130Aromatic Carbons
~ 120 - 125Quaternary Carbon (C-Br)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H Stretch
~ 3100 - 3000MediumAromatic C-H Stretch
~ 1680StrongC=O Stretch (Amide I)
~ 1580MediumC=C Stretch (Aromatic)
~ 1350 & 1160StrongAsymmetric & Symmetric SO₂ Stretch
~ 830StrongC-H Out-of-plane bend (para-substituted)
~ 550MediumC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
~ 341/343[M+H]⁺ (isotopic pattern due to Br)
~ 236/238[Br-C₆H₄-SO₂NH₂]⁺
183[Br-C₆H₄-SO₂]⁺
155/157[Br-C₆H₄]⁺
105[C₆H₅-CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Experimental Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Spectral Interpretation Spectral Interpretation Referencing->Spectral Interpretation

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Mass Range: m/z 50-1000.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

Logical Flow of Mass Spectrometry Analysis

Ionization Ionization (ESI) MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Simplified workflow of mass spectrometry.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to use this information as a reference for the synthesis and characterization of this and related compounds. For definitive structural confirmation, the acquisition of actual experimental data for the specific compound is recommended.

Physical and chemical properties of N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromobenzenesulfonyl)benzamide is a chemical compound belonging to the N-acylsulfonamide class. While specific data for this exact molecule is limited in publicly available literature, this guide provides a comprehensive overview of its anticipated physical and chemical properties, a detailed experimental protocol for its synthesis based on established chemical reactions, and an exploration of its potential biological activities by examining structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound and its derivatives for potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₀BrNO₃SComputed
Molecular Weight 340.19 g/mol Computed
IUPAC Name This compound-
CAS Number Not assigned-
Appearance Expected to be a solidInferred
Melting Point Not determined-
Boiling Point Not determined-
Solubility Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents; sparingly soluble in water.Inferred

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic acyl substitution reaction between benzamide and 4-bromobenzenesulfonyl chloride in the presence of a base.

Reaction Scheme:

Materials:

  • Benzamide (C₇H₇NO)

  • 4-Bromobenzenesulfonyl chloride (BrC₆H₄SO₂Cl)[1]

  • Pyridine (or other suitable non-nucleophilic base like triethylamine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography apparatus (if necessary for purification)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamide (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding 1M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure by showing the characteristic peaks for the aromatic protons and carbons of the benzoyl and 4-bromobenzenesulfonyl groups, as well as the N-H proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and sulfonyl (S=O) stretching vibrations.

  • Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the sulfonamide and benzamide moieties are present in numerous biologically active compounds. This suggests that this compound could be a scaffold for the development of new therapeutic agents.

Antimicrobial Activity: Sulfonamides are a well-known class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. Benzamide derivatives have also shown antimicrobial properties. Therefore, it is plausible that this compound could exhibit antibacterial or antifungal activity.

Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and anti-angiogenesis. Similarly, some benzamide-containing compounds have demonstrated antitumor effects.

Other Potential Activities: Structurally related molecules have been explored for a range of other biological activities, including anti-inflammatory and anticonvulsant properties.

Hypothetical Experimental Workflow for Biological Evaluation

The following diagram illustrates a potential workflow for the initial biological screening of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_followup Follow-up Studies synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC/MBC) characterization->antimicrobial anticancer Anticancer Assays (MTT/Cell Viability) characterization->anticancer enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) characterization->enzyme pathway Signaling Pathway Analysis anticancer->pathway in_vivo In Vivo Studies pathway->in_vivo

A potential experimental workflow for the synthesis and biological evaluation of this compound.
Hypothetical Signaling Pathway Inhibition

Based on the known activities of related sulfonamides, a potential mechanism of action for anticancer effects could involve the inhibition of signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound (Hypothetical Inhibitor) Compound->RAF Inhibition

A hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound represents an under-explored molecule with potential for biological activity due to its core structural motifs. This guide provides a theoretical and practical framework for its synthesis and initial biological evaluation. Further research is warranted to determine its precise physical and chemical properties, optimize its synthesis, and fully investigate its potential as a lead compound in drug discovery programs. The methodologies and hypothetical pathways described herein offer a starting point for such investigations.

References

N-(4-bromobenzenesulfonyl)benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromobenzenesulfonyl)benzamide is a synthetic organic compound belonging to the N-acylsulfonamide class. While the specific discovery and historical timeline of this exact molecule are not extensively documented in publicly available literature, its chemical architecture combines two moieties of significant pharmacological interest: a benzamide group and a 4-bromobenzenesulfonamide group. This guide provides a detailed overview of its synthesis, structural characterization, and potential biological significance based on the well-established chemistry and pharmacology of its constituent functional groups. The information presented herein is compiled from analogous compounds and established synthetic methodologies, offering a predictive yet robust technical profile for research and development purposes.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of sulfonamides and benzamides in medicinal chemistry. Sulfonamides, famously known for the discovery of prontosil and its antibacterial metabolite sulfanilamide, have been a cornerstone of antimicrobial therapy for decades.[1][2] Benzamide derivatives are also prevalent in a wide array of pharmaceuticals, exhibiting diverse biological activities.[3] The combination of these two pharmacophores into N-acylsulfonamides has generated significant interest as they can act as bioisosteres of carboxylic acids and exhibit a range of biological activities, including as enzyme inhibitors.[4][5]

While a singular "discovery" of this compound is not apparent, its synthesis falls within established synthetic organic chemistry routes for N-acylsulfonamides. These methods typically involve the acylation of a sulfonamide or the sulfonylation of an amide. The presence of the bromine atom on the phenylsulfonyl group provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a potentially versatile intermediate in medicinal chemistry.[6]

Synthesis of this compound

The most direct and plausible synthetic route to this compound is the reaction between 4-bromobenzenesulfonyl chloride and benzamide. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the benzamide attacks the electrophilic sulfur atom of the sulfonyl chloride.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 4-Bromobenzenesulfonyl Chloride p1 This compound r1->p1 r2 Benzamide r2->p1 c1 Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Dichloromethane, THF) c1->p1

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from general procedures for the synthesis of N-acylsulfonamides.[7][8]

Materials:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq)

  • Benzamide (1.0 eq)

  • Anhydrous pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of benzamide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add anhydrous pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the flask.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Structural Characterization and Data

The structural confirmation of this compound would rely on standard spectroscopic techniques. Predicted and comparative data from analogous compounds are presented below.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (in DMSO-d₆)δ ~10.5-11.5 (s, 1H, NH), δ ~7.8-8.0 (m, 4H, Ar-H), δ ~7.4-7.6 (m, 5H, Ar-H). The exact shifts will depend on the solvent and concentration.[9][10]
¹³C NMR (in DMSO-d₆)δ ~165-170 (C=O), δ ~125-145 (aromatic carbons). The specific shifts for the brominated and non-brominated rings will differ based on the electronic environment.[9][11]
IR (KBr) ν ~3200-3300 cm⁻¹ (N-H stretch), ν ~1650-1700 cm⁻¹ (C=O stretch), ν ~1340-1380 cm⁻¹ and ~1150-1190 cm⁻¹ (asymmetric and symmetric SO₂ stretch), respectively.[6][12][13]
Mass Spectrometry Expected [M+H]⁺ at m/z corresponding to the molecular formula C₁₃H₁₀BrNO₃S.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of benzenesulfonamide and benzamide derivatives are known to interact with various biological targets.

Enzyme Inhibition

Many sulfonamide-containing compounds are known inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[14] N-acylsulfonamides have also been developed as potent inhibitors of other enzymes, such as human asparagine synthetase.[5] The structure of this compound makes it a candidate for screening against various enzymatic targets.

Anticancer and Antimicrobial Activity

Benzenesulfonamide derivatives have been investigated for their anticancer properties, with some showing activity against various cancer cell lines.[15][16] The proposed mechanism for some of these compounds involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK signaling pathway.[15] Similarly, sulfonamides have a long history as antimicrobial agents.[17]

Postulated Signaling Pathway Involvement

The following diagram illustrates a simplified representation of how a benzenesulfonamide derivative might interfere with a generic receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

G cluster_pathway Potential Inhibition of RTK Signaling RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound is a compound of interest due to its hybrid structure, combining the well-established pharmacophores of benzamide and benzenesulfonamide. While its specific history is not well-documented, its synthesis is readily achievable through standard organic chemistry techniques. The predictive data on its characterization and the known biological activities of related compounds suggest that it could be a valuable molecule for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide provides a foundational technical overview to support further research into this and related N-acylsulfonamides.

References

N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-bromobenzenesulfonyl)benzamide, a compound of interest in medicinal chemistry. Due to a lack of extensive direct research on this specific molecule, this document extrapolates its potential biological activities and experimental evaluation based on the known properties of structurally related N-acylsulfonamides and benzenesulfonamide derivatives. This guide covers a plausible synthetic route, potential biological targets including anticancer and enzyme inhibitory activities, and detailed hypothetical protocols for its investigation. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction

N-acylsulfonamides are a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[1] The structural motif, characterized by a sulfonamide group directly attached to a carbonyl moiety, serves as a versatile scaffold for the design of enzyme inhibitors and other therapeutic agents. The presence of a bromine atom on the benzenesulfonyl group and the benzamide moiety in this compound suggests the potential for various biological interactions, making it a candidate for further investigation. This guide will explore the synthesis, potential biological activities, and proposed experimental evaluation of this compound.

Synthesis and Characterization

A general and plausible method for the synthesis of this compound involves the condensation reaction between 4-bromobenzenesulfonamide and benzoyl chloride.

General Synthesis Workflow:

cluster_synthesis Synthesis of this compound Start Start Reactants 4-bromobenzenesulfonamide + Benzoyl Chloride Start->Reactants 1. Mix Solvent Pyridine (as solvent and base) Reactants->Solvent 2. Dissolve in Reaction Stirring at room temperature Solvent->Reaction 3. React Workup Acidification with dilute HCl Reaction->Workup 4. Quench Isolation Filtration and washing Workup->Isolation 5. Isolate Purification Recrystallization from ethanol Isolation->Purification 6. Purify Product This compound Purification->Product cluster_pathway Hypothetical Anticancer Mechanism Compound This compound CA_IX Carbonic Anhydrase IX (CA IX) Compound->CA_IX Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces pH_regulation Tumor pH Regulation CA_IX->pH_regulation Controls Metastasis Cell Proliferation & Metastasis pH_regulation->Metastasis Promotes cluster_workflow Biological Evaluation Workflow Compound_Prep Synthesize and Purify This compound In_Vitro_Screening In Vitro Screening Compound_Prep->In_Vitro_Screening Anticancer_Assay Anticancer Assays (e.g., MTT on MCF-7, HeLa) In_Vitro_Screening->Anticancer_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., CA, AChE) In_Vitro_Screening->Enzyme_Inhibition_Assay Data_Analysis Data Analysis (IC50/Ki determination) Anticancer_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Mechanism_Studies In_Vivo_Studies In Vivo Studies (if promising in vitro results) Mechanism_Studies->In_Vivo_Studies

References

An In-depth Technical Guide to N-(4-bromobenzenesulfonyl)benzamide Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-bromobenzenesulfonyl)benzamide and its analogs represent a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships (SAR), with a particular focus on their potential as anticancer agents through the inhibition of carbonic anhydrase IX (CAIX). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Synthesis and Characterization

The core structure of this compound can be synthesized through the reaction of 4-bromobenzenesulfonyl chloride with a substituted benzamide. The general synthetic scheme involves the nucleophilic attack of the benzamide nitrogen on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. Further derivatization can be achieved by modifying the benzamide moiety.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 4-bromobenzenesulfonyl chloride + Substituted Benzamide Reaction Reaction in suitable solvent (e.g., Pyridine, DCM) with base (e.g., Triethylamine) Reactants->Reaction 1. Mixing Crude_Product Crude Product Reaction->Crude_Product 2. Reaction completion Quenching Quenching with water/acid Crude_Product->Quenching Extraction Extraction with organic solvent Quenching->Extraction Drying Drying over Na2SO4/MgSO4 Extraction->Drying Purification Purification by recrystallization or column chromatography Drying->Purification Final_Product Pure this compound Derivative Purification->Final_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Final_Product->Spectroscopy Purity Purity Assessment (HPLC) Final_Product->Purity

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activity and Mechanism of Action

A significant body of research has focused on the anticancer properties of this compound derivatives, primarily through the inhibition of carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is overexpressed in many types of solid tumors and plays a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH.

Carbonic Anhydrase IX (CAIX) Signaling Pathway in Cancer

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1α) is stabilized. HIF-1α then translocates to the nucleus and induces the expression of several genes, including CAIX. CAIX, with its extracellular catalytic domain, converts CO2 to protons and bicarbonate ions. This contributes to the acidification of the tumor microenvironment, which in turn promotes tumor cell invasion, metastasis, and resistance to therapy. Inhibition of CAIX can reverse this acidic microenvironment, thereby impeding tumor progression.

G cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus HIF-1α Translocation to Nucleus HIF1a->Nucleus CAIX_Gene CAIX Gene Transcription Nucleus->CAIX_Gene CAIX_Protein CAIX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein H_HCO3 H+ + HCO3- CAIX_Protein->H_HCO3 Catalysis CO2_H2O CO2 + H2O CO2_H2O->CAIX_Protein Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Invasion_Metastasis Increased Invasion & Metastasis Extracellular_Acidosis->Invasion_Metastasis Inhibitor N-(4-bromobenzenesulfonyl) benzamide Derivative Inhibitor->CAIX_Protein Inhibition

Caption: Simplified signaling pathway of CAIX in cancer and the point of intervention.

Quantitative Data: Anticancer and Enzyme Inhibitory Activities

The following tables summarize the in vitro activities of selected this compound derivatives and related analogs against various cancer cell lines and carbonic anhydrase isoforms.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4e MDA-MB-231 (Breast)Not Specified3.58[1]
4e MCF-7 (Breast)Not Specified4.58[1]
4g MDA-MB-231 (Breast)Not Specified1.52 - 6.31[1]
4h MDA-MB-231 (Breast)Not Specified1.52 - 6.31[1]
17e-h HEPG-2 (Liver)Not Specified3.44 - 15.03[2]
17e-h MCF-7 (Breast, normoxic)Not Specified3.18 - 8.26[2]
17e-h MCF-7 (Breast, hypoxic)Not Specified1.39 - 6.05[2]
17e-h MDA-MB-231 (Breast, normoxic)Not Specified7.13 - 26.3[2]
17e-h MDA-MB-231 (Breast, hypoxic)Not Specified0.76 - 16.3[2]

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

Compound IDCA IsoformInhibition Constant (Ki or IC50)Reference
4e CA IXIC50: 10.93 - 25.06 nM[1]
4g CA IXIC50: 10.93 - 25.06 nM[1]
4h CA IXIC50: 10.93 - 25.06 nM[1]
4e CA IIIC50: 1.55 - 3.92 µM[1]
4g CA IIIC50: 1.55 - 3.92 µM[1]
4h CA IIIC50: 1.55 - 3.92 µM[1]
17e-h CA IXIC50: 25 - 52 nM[2]
17e-h CA XIIIC50: 31 - 80 nM[2]
17e-h CA IIC50: 0.428 - 0.638 µM[2]
17e-h CA IIIC50: 0.095 - 0.164 µM[2]
7f CA IXIC50: 10.01 nM[3]
7e, 7i, 7k, 7l CA IXIC50: <20 nM[3]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzamide ring.

Logical Relationship in SAR

G cluster_substituents Benzamide Substituent Properties Core This compound Core Benzamide_Sub Substituents on Benzamide Ring Core->Benzamide_Sub is modified by Activity Biological Activity (e.g., CAIX Inhibition) Benzamide_Sub->Activity Modulates EWGs Electron-Withdrawing Groups (e.g., -NO2, -CN) EDGs Electron-Donating Groups (e.g., -OCH3, -CH3) Halogens Halogens (e.g., -Cl, -F) Position Position of Substitution (ortho, meta, para)

Caption: Factors influencing the structure-activity relationship.

Generally, the introduction of small, lipophilic, and electron-withdrawing groups on the benzamide ring tends to enhance the inhibitory activity against carbonic anhydrases. The position of the substituent is also critical, with para-substitution often being favored.

Experimental Protocols

General Procedure for the Synthesis of this compound

To a solution of benzamide (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, 4-bromobenzenesulfonyl chloride (1.1 eq) is added portion-wise at 0 °C. If a non-basic solvent is used, a base like triethylamine (1.2 eq) is added. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms can be determined using a stopped-flow spectrophotometer to measure the CO2 hydration activity.[6]

  • Enzyme and Inhibitor Preparation: A solution of the purified CA isoenzyme is prepared in a suitable buffer (e.g., Tris-SO4). The inhibitor is dissolved in DMSO and diluted to various concentrations.

  • Assay Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by the addition of a CO2-saturated solution.

  • pH Change Monitoring: The change in pH due to the formation of protons is monitored using a pH indicator (e.g., p-nitrophenol).

  • Data Analysis: The initial rates of the reaction are determined, and the IC50 or Ki values are calculated by fitting the data to appropriate enzyme inhibition models.

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are crucial for their development as therapeutic agents. While specific data for this exact scaffold are limited, general trends for aromatic sulfonamides can be considered.[7][8] These compounds are generally expected to have moderate to good oral bioavailability. Metabolism primarily occurs in the liver, often involving hydroxylation of the aromatic rings and N-dealkylation if applicable. The sulfonamide group itself is relatively stable to metabolism. Excretion is mainly through the kidneys. Further studies are required to fully characterize the pharmacokinetic profile of this specific class of compounds.

Conclusion

This compound derivatives have emerged as a versatile scaffold with significant potential, particularly in the field of oncology. Their ability to selectively inhibit carbonic anhydrase IX, an enzyme implicated in tumor progression, makes them attractive candidates for further development. This guide has provided a comprehensive overview of the current state of knowledge regarding their synthesis, biological activity, and structure-activity relationships. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers aiming to design and evaluate new analogs with improved potency and pharmacokinetic properties. Future work should focus on systematic structural modifications to optimize efficacy and on in-depth preclinical evaluation to translate the promising in vitro results into potential clinical applications.

References

Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-bromobenzenesulfonyl)benzamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. A thorough understanding of its solubility in various solvents is paramount for its synthesis, purification, formulation, and in vitro biological evaluation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a logical framework for solvent selection.

Predicted Solubility Characteristics

Based on its chemical structure, which features a polar sulfonamide linkage, a benzamide group, and two aromatic rings (one substituted with a bromine atom), this compound is expected to exhibit the following solubility profile:

  • Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the polar functional groups of the molecule.

  • Polar Protic Solvents: Moderate to good solubility is expected in polar protic solvents like lower alcohols (methanol, ethanol) and acetone. The ability to engage in hydrogen bonding with these solvents will facilitate dissolution.

  • Non-Polar Solvents: Due to the presence of the polar sulfonamide and amide moieties, low solubility is predicted in non-polar solvents such as hexane and toluene.

  • Aqueous Solubility: Limited solubility in water is expected due to the hydrophobic nature of the two aromatic rings.

Data on Solubility

As specific quantitative data is not available, the following table lists common laboratory solvents in which the solubility of this compound would be valuable to determine. Researchers can use this as a starting point for their own experimental investigations.

SolventSolvent TypePredicted Qualitative SolubilityQuantitative Solubility (mg/mL) at 25°C
WaterPolar ProticVery LowData not available
MethanolPolar ProticModerateData not available
EthanolPolar ProticModerateData not available
AcetonePolar ProticModerate to HighData not available
Dichloromethane (DCM)Polar AproticModerate to HighData not available
Ethyl AcetatePolar AproticModerateData not available
Dimethyl Sulfoxide (DMSO)Polar AproticHighData not available
N,N-Dimethylformamide (DMF)Polar AproticHighData not available
AcetonitrilePolar AproticModerateData not available
Tetrahydrofuran (THF)Polar AproticModerateData not available
TolueneNon-PolarLowData not available
HexaneNon-PolarVery LowData not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the equilibrium solubility of this compound using the isothermal shake-flask method, a widely accepted technique.

1. Materials and Equipment:

  • This compound (pure solid)
  • Selected solvents (analytical grade)
  • Scintillation vials or glass test tubes with screw caps
  • Orbital shaker with temperature control
  • Analytical balance
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
  • Volumetric flasks and pipettes

2. Procedure:

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and the expected solubility of a polar compound like this compound.

experimental_workflow start Start prep_standards Prepare Standard Solutions (Calibration Curve) start->prep_standards add_excess Add Excess Solid to Solvent start->add_excess analyze Analyze via HPLC/UV-Vis prep_standards->analyze equilibrate Equilibrate in Shaker (e.g., 24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Figure 1: Experimental workflow for solubility determination.

solubility_logic cluster_solvents Solvent Polarity Spectrum cluster_solubility Expected Solubility Trend compound This compound (Polar Molecule) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) polar_protic Polar Protic (e.g., Water, Ethanol) non_polar Non-Polar (e.g., Hexane, Toluene) high_sol High Solubility polar_aprotic->high_sol Strong Interactions moderate_sol Moderate Solubility polar_protic->moderate_sol Good Interactions low_sol Low Solubility non_polar->low_sol Weak Interactions

Figure 2: Solvent polarity and expected solubility trend.

Predicted Mechanism of Action for N-(4-bromobenzenesulfonyl)benzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mechanism of action for the novel compound N-(4-bromobenzenesulfonyl)benzamide. Due to a lack of direct experimental data on this specific molecule, this whitepaper synthesizes information from structurally analogous compounds to propose several high-probability biological targets and pathways. The primary predicted mechanisms include inhibition of zinc-dependent metalloenzymes, specifically carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), based on the well-documented activities of the benzenesulfonamide moiety. Additionally, potential antibacterial activity via folate synthesis inhibition and interactions with DNA are considered based on the broader activities of sulfonamides and benzamides. This guide provides a theoretical framework and detailed experimental protocols to direct future research and validation studies.

Introduction

This compound is a synthetic compound featuring two key pharmacophores: a 4-bromobenzenesulfonamide group and a benzamide group. While this specific molecule is not extensively characterized in existing literature, the individual and combined biological activities of its constituent moieties provide a strong basis for predicting its mechanism of action.

  • Benzenesulfonamides are a well-established class of therapeutic agents. The sulfonamide group is a known zinc-binding group, making it a common feature in inhibitors of metalloenzymes. Aromatic sulfonamides are classic inhibitors of carbonic anhydrases.[1][2][3][4][5] Furthermore, this class of compounds is known to inhibit matrix metalloproteinases.[6][7][8][9] The antibacterial properties of sulfonamides are also well-documented, arising from their ability to act as competitive inhibitors of p-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway.[10][][12][13][14]

  • Benzamide derivatives exhibit a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and vasodilatory effects.[15][16][17] Certain N-phenylbenzamide derivatives have been shown to act as DNA minor groove binders, indicating a potential for interaction with nucleic acids.[18]

This whitepaper will explore the most probable mechanisms of action for this compound based on these established activities.

Predicted Mechanisms of Action

Based on the functionalities present in this compound, four primary mechanisms of action are predicted. These are not mutually exclusive and are presented in order of perceived likelihood based on available data for analogous structures.

Inhibition of Carbonic Anhydrases (CAs)

The unsubstituted sulfonamide group is a classic zinc-binding pharmacophore that can coordinate with the Zn²⁺ ion in the active site of carbonic anhydrases. This interaction can disrupt the normal catalytic activity of the enzyme, which is crucial for pH regulation and other physiological processes.[2] Inhibition of specific CA isoforms, such as the tumor-associated CA IX and XII, is a validated strategy in oncology.[1][3][4]

Logical Pathway for Carbonic Anhydrase Inhibition

G cluster_0 Cellular Environment cluster_1 Physiological Effect Compound This compound CA_enzyme Carbonic Anhydrase (e.g., CA IX) Compound->CA_enzyme Binds to Zn2+ in active site Enzyme_Inhibition Enzyme Inhibition CA_enzyme->Enzyme_Inhibition pH_Disruption Disruption of pH Homeostasis Enzyme_Inhibition->pH_Disruption Downstream_Effects e.g., Reduced Tumor Cell Proliferation pH_Disruption->Downstream_Effects

Caption: Predicted inhibition of carbonic anhydrase by this compound.

Inhibition of Matrix Metalloproteinases (MMPs)

Similar to carbonic anhydrases, MMPs are zinc-dependent endopeptidases. The sulfonamide group can act as a zinc-binding group in the active site of MMPs, leading to their inhibition.[6][8][9] The sulfonamide moiety can also orient other parts of the molecule to interact with specific pockets in the enzyme's active site, such as the S1' pocket, enhancing binding affinity and inhibitory potential.[6][8][9]

Signaling Pathway for MMP Inhibition

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Purify Purify Recombinant hCA Isoforms Incubate Pre-incubate Enzyme with Compound Purify->Incubate Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Incubate Mix Mix with CO2-Saturated Buffer in Stopped-Flow Apparatus Incubate->Mix Measure Measure Initial Reaction Rates (pH change) Mix->Measure Calculate Calculate IC50 and Ki Values Measure->Calculate

References

In Silico Modeling of N-(4-bromobenzenesulfonyl)benzamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromobenzenesulfonyl)benzamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The sulfonylbenzamide scaffold is a recurring motif in various biologically active molecules. In silico modeling plays a pivotal role in elucidating the molecular interactions of these compounds, thereby accelerating the drug discovery and development process. This technical guide provides a comprehensive overview of the in silico modeling of this compound and its analogs, drawing upon methodologies and data from studies on structurally related compounds. Due to the limited availability of public data on the specific molecule this compound, this guide leverages findings from closely related structures to illustrate the principles and workflows of in silico investigation.

Chemical Synthesis and Characterization

The synthesis of this compound analogs typically involves the reaction of a substituted benzoyl chloride with a corresponding sulfonamide derivative. The following provides a general synthetic approach and characterization methods based on related compounds.

General Synthetic Pathway for N-sulfonylated Benzamide Derivatives

A common synthetic route involves the acylation of an amino group. For instance, in the synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the process starts with the chlorination of a carboxylic acid to form an acyl chloride, which then reacts with an amino acid.[1]

Experimental Protocol: Synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic Acid [1]

  • Preparation of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride: The precursor acid is reacted with a chlorinating agent like thionyl chloride (SOCl2).[1]

  • N-acylation of L-valine: A solution of L-valine in aqueous NaOH is cooled to 0–5 °C.[1]

  • Simultaneously, a solution of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in an organic solvent (e.g., dichloromethane) and a 2 N NaOH solution are added dropwise to the L-valine solution under vigorous stirring over 30 minutes.[1]

  • The reaction mixture is stirred at room temperature.

  • Upon completion, the product is isolated and purified.

Characterization

Synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. For example, in the characterization of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, specific proton and carbon signals confirm the structure.[1]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are employed to determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups within the molecule.

In Silico Modeling Workflow

The in silico analysis of this compound and its analogs is a multi-step process designed to predict their biological activity and interaction with protein targets.

In_Silico_Workflow Target_Identification Target Identification (e.g., Enzymes, Receptors) Protein_Preparation Protein Preparation (PDB Structure, Refinement) Target_Identification->Protein_Preparation Ligand_Preparation Ligand Preparation (3D Structure Generation & Optimization) Molecular_Docking Molecular Docking (Prediction of Binding Pose) Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Ligand_Preparation->ADMET_Prediction Protein_Preparation->Molecular_Docking Binding_Energy_Calculation Binding Energy Calculation & Scoring Molecular_Docking->Binding_Energy_Calculation MD_Simulations Molecular Dynamics Simulations (Stability of Complex) Binding_Energy_Calculation->MD_Simulations Data_Analysis Data Analysis & Interpretation Binding_Energy_Calculation->Data_Analysis MD_Simulations->Data_Analysis ADMET_Prediction->Data_Analysis

A generalized workflow for the in silico modeling of small molecules.
Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode and affinity of this compound analogs.

Experimental Protocol: Molecular Docking of Benzenesulfonamide Derivatives

The following protocol is a generalized procedure based on studies of similar compounds:

  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and charges are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the ligand is drawn using chemical drawing software and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, MOE) is used.

    • The active site of the protein is defined, often based on the position of a co-crystallized ligand in a known structure.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site.

    • The resulting poses are scored based on a scoring function that estimates the binding affinity.

Quantitative Data from In Silico Studies of Related Compounds

The following table summarizes docking scores and biological activity data for benzenesulfonamide derivatives from various studies. This data provides a reference for what can be expected for this compound.

Compound ClassTarget ProteinDocking Score (kcal/mol)IC50 (µM)Reference
Benzenesulfonamide derivativesAcetylcholinesterase-192.89 (for brominated product)[2]
Benzenesulfonamide derivativesα-Glucosidase-122.40 (for brominated product)[2]
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamidesAcetylcholinesterase-Varies by substituent[3]
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamidesα-Glucosidase-Varies by substituent[3]

Note: The docking scores were not explicitly provided in all cited abstracts in a comparable format.

Potential Biological Targets and Signaling Pathways

Based on the activities of structurally similar compounds, this compound may interact with a variety of biological targets. The diagram below illustrates a hypothetical signaling pathway that could be modulated by such a compound, based on common targets of sulfonamides.

Signaling_Pathway Ligand This compound (or analog) Receptor Target Protein (e.g., Enzyme, Receptor) Ligand->Receptor Binding & Modulation Downstream_Signal_1 Downstream Effector 1 Receptor->Downstream_Signal_1 Signal Transduction Downstream_Signal_2 Downstream Effector 2 Receptor->Downstream_Signal_2 Signal Transduction Biological_Response Biological Response (e.g., Anti-inflammatory, Antimicrobial) Downstream_Signal_1->Biological_Response Downstream_Signal_2->Biological_Response

A potential signaling pathway modulated by a bioactive small molecule.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of a successful drug candidate. In silico tools can predict these properties early in the discovery process.

Commonly Predicted ADMET Properties:

  • Absorption: Human intestinal absorption, Caco-2 permeability.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

  • Excretion: Renal clearance.

  • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

These predictions are typically made using web-based servers or specialized software that employ quantitative structure-activity relationship (QSAR) models.

Conclusion

While direct in silico modeling data for this compound is not extensively available in the public domain, this guide provides a robust framework for its investigation based on established methodologies and data from structurally related compounds. The synthesis, characterization, and multi-faceted in silico approach, including molecular docking, molecular dynamics, and ADMET prediction, are essential for understanding the therapeutic potential of this and similar molecules. The provided protocols and workflows serve as a valuable resource for researchers embarking on the computational study of novel benzenesulfonamide derivatives.

References

N-(4-bromobenzenesulfonyl)benzamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-(4-bromobenzenesulfonyl)benzamide as a potential carbonic anhydrase (CA) inhibitor. While direct inhibitory data for this specific compound is not extensively available in public literature, this guide synthesizes information on structurally related benzenesulfonamide derivatives to project its potential activity and outlines the necessary experimental protocols for its evaluation. The document details the established role of benzenesulfonamides as potent CA inhibitors, the methodologies for synthesizing this compound, and the standard assays for determining its inhibitory efficacy against various CA isoforms. This guide is intended to serve as a foundational resource for researchers investigating novel CA inhibitors for therapeutic applications.

Introduction to Carbonic Anhydrases and Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] These enzymes are ubiquitously expressed in various tissues and play crucial roles in physiological processes such as pH homeostasis, CO2 transport, and electrolyte secretion.[1] Dysregulation of CA activity has been implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for drug development.[2]

Benzenesulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site, leading to inhibition.[3] The substituent pattern on the benzene ring significantly influences the inhibitory potency and isoform selectivity.

Synthesis of this compound

The synthesis of this compound can be achieved through standard organic chemistry reactions. A plausible synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with benzamide.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve benzamide in a suitable aprotic solvent such as anhydrous pyridine or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Synthesis_Workflow reagents Benzamide + 4-bromobenzenesulfonyl chloride reaction Reaction Mixture reagents->reaction solvent_base Aprotic Solvent + Base (e.g., Pyridine) solvent_base->reaction monitoring TLC Monitoring reaction->monitoring workup Quenching & Extraction monitoring->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against various CA isoforms can be determined using a stopped-flow CO2 hydration assay. This method measures the enzyme's ability to catalyze the hydration of CO2.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay
  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the desired human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII) and the test inhibitor, this compound, in an appropriate buffer (e.g., Tris-HCl) with a known concentration of a pH indicator (e.g., phenol red).

  • Stopped-Flow Instrument Setup: Use a stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with a CO2-saturated buffer solution.

  • Measurement: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 by CA produces protons, causing a pH drop.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction in the presence and absence of the inhibitor.

  • Determination of IC50 and Ki: Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme hCA Isoform Solution mixing Stopped-Flow Rapid Mixing enzyme->mixing inhibitor Inhibitor Solution (this compound) inhibitor->mixing co2_buffer CO2-Saturated Buffer co2_buffer->mixing measurement Spectrophotometric Measurement mixing->measurement data Absorbance vs. Time measurement->data rates Calculate Initial Rates data->rates ic50 Determine IC50 rates->ic50 ki Calculate Ki ic50->ki Mechanism_of_Action CA_active_site Carbonic Anhydrase Active Site (with Zn2+ ion) Binding Sulfonamide group coordinates to Zn2+ CA_active_site->Binding H2O Water Molecule H2O->Binding displaces CO2 Carbon Dioxide Inhibition Inhibition of CO2 Hydration CO2->Inhibition blocked Inhibitor This compound (Benzenesulfonamide Inhibitor) Inhibitor->Binding Displacement Displacement of Water Binding->Displacement Displacement->Inhibition

References

Methodological & Application

Experimental protocol for N-(4-bromobenzenesulfonyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(4-bromobenzenesulfonyl)benzamide, a compound of interest in medicinal chemistry and drug development. The synthesis is achieved via the N-acylation of 4-bromobenzenesulfonamide with benzoyl chloride. This application note includes a step-by-step experimental procedure, a summary of required reagents and their properties, and expected characterization data for the final product. Additionally, diagrams illustrating the chemical reaction and the experimental workflow are provided to ensure clarity and reproducibility.

Introduction

N-acylsulfonamides are a class of compounds with significant interest in the pharmaceutical industry due to their diverse biological activities. They are often considered as bioisosteres of carboxylic acids, exhibiting similar acidity but with enhanced metabolic stability. The title compound, this compound, incorporates both a benzamide and a bromobenzenesulfonyl moiety, making it a potential scaffold for the development of novel therapeutic agents. The protocol described herein outlines a straightforward and efficient method for its preparation in a laboratory setting.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the nitrogen atom of 4-bromobenzenesulfonamide attacks the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_products Products reagent1 4-Bromobenzenesulfonamide product This compound reagent1->product + reagent2 Benzoyl Chloride reagent2->product byproduct HCl

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromobenzenesulfonamide and benzoyl chloride.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier (Example)
4-BromobenzenesulfonamideC₆H₆BrNO₂S236.09701-34-8Sigma-Aldrich
Benzoyl ChlorideC₇H₅ClO140.5798-88-4Sigma-Aldrich
Pyridine (anhydrous)C₅H₅N79.10110-86-1Sigma-Aldrich
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9375-09-2Sigma-Aldrich
Hydrochloric Acid (1 M aq.)HCl36.467647-01-0Fisher Scientific
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01144-55-8Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexanesC₆H₁₄86.18110-54-3Fisher Scientific

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromobenzenesulfonamide (1.0 eq, e.g., 2.36 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture until the solid is fully dissolved.

  • Addition of Base: Add anhydrous pyridine (1.2 eq, e.g., 0.95 mL, 12 mmol) to the solution at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 eq, e.g., 1.28 mL, 11 mmol) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow

G start Start dissolve Dissolve 4-bromobenzenesulfonamide in anhydrous DCM start->dissolve add_base Add anhydrous pyridine dissolve->add_base cool Cool to 0 °C add_base->cool add_benzoyl_chloride Add benzoyl chloride dropwise cool->add_benzoyl_chloride react Stir at room temperature for 12-16h add_benzoyl_chloride->react workup Aqueous work-up (HCl, NaHCO₃, Brine) react->workup dry Dry organic layer (MgSO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify characterize Characterize the product (MP, NMR, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Expected Product Characterization

As of the writing of this protocol, specific experimental data for this compound is not widely available in the literature. The following are expected characteristics based on the analysis of similar structures.

Physical Properties:

PropertyExpected Value
AppearanceWhite to off-white solid
Melting PointTo be determined
Molecular FormulaC₁₃H₁₀BrNO₃S
Molar Mass340.19 g/mol

Spectroscopic Data:

TechniqueExpected Peaks / Signals
¹H NMR δ (ppm): ~10-11 (s, 1H, NH), ~7.9-8.1 (d, 2H, Ar-H ortho to SO₂), ~7.7-7.9 (d, 2H, Ar-H ortho to CO), ~7.4-7.6 (m, 3H, Ar-H meta and para to CO), ~7.6-7.8 (d, 2H, Ar-H meta to SO₂). The exact chemical shifts will depend on the solvent used.
¹³C NMR δ (ppm): ~165-170 (C=O), ~140-145 (Ar-C-SO₂), ~135-140 (Ar-C-Br), ~130-135 (Ar-C-CO), ~128-130 (Ar-CH), ~127-129 (Ar-CH), ~125-127 (Ar-CH).
IR (cm⁻¹) ν: ~3200-3300 (N-H stretch), ~1680-1700 (C=O stretch), ~1580-1600 (C=C aromatic stretch), ~1340-1360 (asymmetric SO₂ stretch), ~1160-1180 (symmetric SO₂ stretch), ~700-800 (C-H aromatic out-of-plane bend).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Benzoyl chloride is corrosive and a lachrymator; handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromobenzenesulfonyl)benzamide is a synthetic organic compound featuring a core structure that combines the pharmacologically significant benzamide and benzenesulfonamide moieties. The presence of the bromophenyl group further imparts lipophilicity, which can influence its pharmacokinetic and pharmacodynamic properties. While specific data for this compound is not extensively available in the public domain, its structural analogues have demonstrated a wide range of biological activities, suggesting its potential as a scaffold in drug discovery. These application notes provide a summary of the potential therapeutic applications, a plausible synthetic protocol, and experimental methodologies for evaluating the biological activity of this compound, based on data from closely related compounds.

Potential Therapeutic Applications

Based on the biological activities of structurally similar benzenesulfonamide and benzamide derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Many benzenesulfonamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases and protein kinases.

  • Antimicrobial Activity: The sulfonamide functional group is a well-established pharmacophore in antibacterial agents.

  • Enzyme Inhibition: This class of compounds has shown inhibitory activity against a range of enzymes, including carbonic anhydrases and kinases, which are implicated in numerous diseases.

Data from Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, providing a rationale for its investigation.

Table 1: Anticancer Activity of Related Benzenesulfonamide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzenesulfonamides with 1,3,5-triazine linkers (analogue 12d)MDA-MB-468 (Breast)3.99 ± 0.21--
Benzenesulfonamides with 1,3,5-triazine linkers (analogue 12i)MDA-MB-468 (Breast)1.48 ± 0.08--
Benzenesulfonamides with 1,3,5-triazine linkers (analogue 12d)CCRF-CEM (Leukemia)4.51 ± 0.24--
Benzenesulfonamides with 1,3,5-triazine linkers (analogue 12i)CCRF-CEM (Leukemia)9.83 ± 0.52--
Pyrazolo[1,5-a]triazine derivative (analogue 4)Leukemia0.32--
Pyrazolo[1,5-a]triazine derivative (analogue 4)Colon Cancer0.49-0.89--
Pyrazolo[1,5-a]triazine derivative (analogue 4)Renal Cancer0.92--

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential of this compound.

Table 2: Antimicrobial Activity of Related Benzamide and Sulfonamide Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-(benz[d]oxazol-2-yl)- or N-(benzo[d]-thiazol-2-yl)-substituted carbothioamides with sulfonyl azidesS. aureus---
N-(benz[d]oxazol-2-yl)- or N-(benzo[d]-thiazol-2-yl)-substituted carbothioamides with sulfonyl azidesC. albicans---
(N-1-methylglucosaminocarbonothioyl)-4-bromobenzamide-Cu(II) complexStaphylococcus aureus31--
(N-1-methylglucosaminocarbonothioyl)-4-bromobenzamide-Cu(II) complexBacillus subtilis8--

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential of this compound.

Table 3: Enzyme Inhibition by Related Benzenesulfonamide Derivatives

Compound/DerivativeEnzymeKᵢ (nM)
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides (analogue 4)hCA IX1.5 - 38.9
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides (analogue 5)hCA XII0.8 - 12.4
Benzenesulfonamides with 1,3,5-triazine linkers (analogue 5a)hCA IX134.8
Benzenesulfonamides with 1,3,5-triazine linkers (analogue 12i)hCA IX38.8

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential of this compound.

Experimental Protocols

The following are detailed, plausible protocols for the synthesis and biological evaluation of this compound, adapted from methodologies for structurally similar compounds.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis involving the formation of a sulfonamide followed by acylation.

Step 1: Synthesis of 4-bromo-N-phenylbenzenesulfonamide

  • Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add aniline (1.0 eq) and a base such as triethylamine (1.2 eq) or pyridine (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a solution of 4-bromo-N-phenylbenzenesulfonamide (1.0 eq) in a suitable solvent such as THF or N,N-dimethylformamide (DMF), add a strong base like sodium hydride (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).

  • Incubation: Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48 or 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 4: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on carbonic anhydrase activity.

  • Reagents: Human carbonic anhydrase II (hCA II), p-nitrophenyl acetate (p-NPA) as substrate, Tris-HCl buffer.

  • Assay Procedure:

    • Prepare a solution of hCA II in Tris-HCl buffer.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the enzyme solution, the inhibitor solution at different concentrations, and buffer to a final volume.

    • Pre-incubate the mixture for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate, p-NPA.

    • Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the inhibitor. Determine the IC50 value from the dose-response curve.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Benzoylation A 4-Bromobenzenesulfonyl chloride D 4-Bromo-N-phenyl- benzenesulfonamide A->D B Aniline B->D C Base (e.g., Triethylamine) in Aprotic Solvent C->D E 4-Bromo-N-phenyl- benzenesulfonamide D->E Intermediate H N-(4-bromobenzenesulfonyl) benzamide E->H F Benzoyl chloride F->H G Strong Base (e.g., NaH) in Aprotic Solvent G->H

Caption: Proposed two-step synthesis of this compound.

Potential_Anticancer_Mechanism cluster_pathway1 Carbonic Anhydrase Pathway cluster_pathway2 Kinase Signaling Pathway A This compound B Carbonic Anhydrase IX/XII (overexpressed in tumors) A->B Inhibition E Protein Kinases (e.g., AXL, CDKs) A->E Inhibition C Tumor Acidosis & pH Regulation B->C D Tumor Growth, Proliferation, & Metastasis C->D F Downstream Signaling (e.g., Akt, MAPK) E->F G Cell Cycle Progression, Survival, & Angiogenesis F->G

Caption: Potential anticancer mechanisms of action for this compound.

Application Note: Protocol for the Acylation of 4-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylsulfonamides are a critical functional group in medicinal chemistry and drug development. They are often utilized as bioisosteric equivalents of carboxylic acids, exhibiting comparable pKa values while offering increased hydrolytic and enzymatic stability.[1] The N-acylsulfonamide moiety is present in a wide array of pharmacologically active compounds, making efficient and reliable synthetic protocols for their preparation highly valuable.[2][3] This document provides a detailed protocol for the N-acylation of 4-bromobenzenesulfonamide, a common building block in organic synthesis. The protocol focuses on Lewis acid-catalyzed methods using common acylating agents like acid anhydrides and acyl chlorides.[4][5]

General Reaction Scheme

The acylation of 4-bromobenzenesulfonamide involves the reaction of the sulfonamide with an acylating agent, typically in the presence of a catalyst, to form the corresponding N-acyl-4-bromobenzenesulfonamide.

General Reaction SchemeFigure 1: General scheme for the acylation of 4-bromobenzenesulfonamide.

Experimental Protocols

This section details two common protocols for the N-acylation of 4-bromobenzenesulfonamide: one using an acid anhydride with Zinc Chloride (ZnCl₂) catalysis and another using an acyl chloride with Bismuth(III) Chloride (BiCl₃) catalysis.

Protocol 1: ZnCl₂-Catalyzed Acylation with Acid Anhydride (Solvent-Free)

This method is advantageous for its operational simplicity and avoidance of bulk solvents.[5]

Materials and Reagents:

  • 4-Bromobenzenesulfonamide

  • Acetic Anhydride (or other suitable symmetric anhydride)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization or column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-bromobenzenesulfonamide (1.0 mmol, 1.0 eq).

  • Add the desired carboxylic acid anhydride (e.g., acetic anhydride, 1.5 mmol, 1.5 eq).

  • Add anhydrous zinc chloride (ZnCl₂) (0.03 mmol, 3 mol%) to the mixture.[4][5]

  • Reaction: Heat the mixture with stirring to 60-80°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed. Reaction times can vary from minutes to a few hours.[4]

  • Work-up: Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL).

  • Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 15 mL) to neutralize excess anhydride and acid, followed by water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-acyl-4-bromobenzenesulfonamide.[6]

Protocol 2: BiCl₃-Catalyzed Acylation with Acyl Chloride in Solution

This protocol is a versatile method that works well for a variety of acyl chlorides.[7][8]

Materials and Reagents:

  • 4-Bromobenzenesulfonamide

  • Acyl Chloride (e.g., Benzoyl Chloride)

  • Bismuth(III) Chloride (BiCl₃)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃), anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-bromobenzenesulfonamide (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL).

  • Add the acyl chloride (1.2-2.0 mmol, 1.2-2.0 eq).[7]

  • Add Bismuth(III) Chloride (BiCl₃) (0.1 mmol, 10 mol%).[7]

  • Reaction: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂).

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-5 hours.[7][8]

  • Work-up: After cooling to room temperature, quench the reaction by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography to afford the desired N-acyl-4-bromobenzenesulfonamide.[6]

Data Presentation

The following table summarizes representative conditions for the N-acylation of various sulfonamides, which can be extrapolated for 4-bromobenzenesulfonamide.

EntrySulfonamideAcylating AgentCatalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
1BenzenesulfonamideAcetic AnhydrideZnCl₂ (3)Solvent-free802 min97[4]
2BenzenesulfonamidePropionic AnhydrideZnCl₂ (3)Solvent-free804 min96[4]
3p-ToluenesulfonamideAcetic AnhydrideZnCl₂ (3)Solvent-free802 min97[4]
4BenzenesulfonamideBenzoic AnhydrideBi(OTf)₃ (5)CH₂Cl₂Reflux2 h94[7]
5BenzenesulfonamideAcetyl ChlorideBiCl₃ (10)CHCl₃Reflux1.5 h95[7][8]
6BenzenesulfonamideBenzoyl ChlorideBiCl₃ (10)CHCl₃Reflux2.5 h92[7][8]
7MethanesulfonamideAcetic AnhydrideP₂O₅/SiO₂CH₂Cl₂RT10 min98[3]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Lewis acid-catalyzed acylation of 4-bromobenzenesulfonamide.

Acylation_Workflow Start Start Mixing Reactant Mixing (Sulfonamide, Acylating Agent, Catalyst, Solvent) Start->Mixing Reaction Reaction (Heating/Reflux) Mixing->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Periodic Sampling Monitoring->Reaction Reaction Incomplete Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

References

High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of N-(4-bromobenzenesulfonyl)benzamide, a key intermediate in the development of various pharmacologically active compounds. The presented method is based on the nucleophilic acyl substitution of benzamide with 4-bromobenzenesulfonyl chloride. This protocol is designed to be a reliable and efficient procedure for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The synthesis of N-acylsulfonamides is a critical step in the development of these compounds. The method detailed below describes a high-yield approach for the preparation of the title compound, focusing on accessible reagents and straightforward purification techniques.

Reaction Scheme

The synthesis proceeds via the N-acylation of benzamide with 4-bromobenzenesulfonyl chloride in the presence of a base.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Benzamide Benzamide Product This compound Benzamide->Product + 4-Bromobenzenesulfonyl_Chloride 4-Bromobenzenesulfonyl Chloride 4-Bromobenzenesulfonyl_Chloride->Product Pyridine, CH2Cl2, RT

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the N-acylation of amides and sulfonamides.[1][2]

Materials:

  • Benzamide

  • 4-Bromobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve benzamide (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq) at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to afford pure this compound as a solid.

Data Presentation

ParameterValue/RangeReference
Reactant Molar Ratios
Benzamide1.0 eqGeneral Procedure
4-Bromobenzenesulfonyl Chloride1.1 eqGeneral Procedure
Pyridine1.2 eqGeneral Procedure
Reaction Conditions
SolventDichloromethaneGeneral Procedure
TemperatureRoom TemperatureGeneral Procedure
Reaction Time2 - 4 hoursGeneral Procedure
Expected Yield > 85%[1][2]
Physical Properties
AppearanceWhite solid

Experimental Workflow

Experimental_Workflow A Dissolve Benzamide in DCM B Add Pyridine A->B C Add 4-Bromobenzenesulfonyl Chloride Solution B->C D Stir at Room Temperature (2-4h) C->D E Reaction Work-up (HCl, NaHCO3, Brine Washes) D->E F Dry Organic Layer (MgSO4) E->F G Concentrate Under Reduced Pressure F->G H Recrystallize from Ethanol G->H I Pure this compound H->I

References

Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential antimicrobial applications, and relevant experimental protocols for N-(4-bromobenzenesulfonyl)benzamide and its derivatives. This document is intended to serve as a foundational resource for researchers interested in exploring this class of compounds for the development of novel antimicrobial agents.

Introduction

Sulfonamide derivatives have long been a cornerstone of antimicrobial chemotherapy. The core structure, characterized by a sulfonyl group attached to an aniline, offers a versatile scaffold for chemical modification to enhance efficacy, broaden the spectrum of activity, and overcome resistance mechanisms. This compound is a compound of interest within this class, incorporating both a benzenesulfonamide and a benzamide moiety. The presence of the bromine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate the lipophilicity and electronic properties of a molecule, which can significantly influence its biological activity.

The general mechanism of action for many sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Folic acid is a vital precursor for the synthesis of nucleic acids, and its disruption leads to bacteriostatic effects.[2] While this is the classical mechanism, it is important to note that some modern sulfonamide-based agents may exhibit alternative or additional modes of action.

Synthesis of this compound

A representative synthetic protocol for this compound can be adapted from general methods for the synthesis of N-substituted benzamides and benzenesulfonamides. A common approach involves the reaction of a substituted benzoyl chloride with a corresponding sulfonamide or the reaction of a sulfonyl chloride with an appropriate amine or amide.

Representative Synthetic Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Benzamide

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzamide (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the 4-bromobenzenesulfonyl chloride solution dropwise to the stirred benzamide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Antimicrobial Activity

Quantitative Data for Related Benzenesulfonamide Derivatives
Compound IDMicroorganismMIC (mg/mL)Reference
4aP. aeruginosa6.67[3]
4aS. typhi6.45[3]
4dE. coli6.72[3]
4hS. aureus6.63[3]
4fB. subtilis6.63[3]
4eC. albicans6.63[3]
4hC. albicans6.63[3]
4eA. niger6.28[3]
Quantitative Data for Related N-Benzamide Derivatives
Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
5aB. subtilis256.25[4]
5aE. coli313.12[4]
6bE. coli243.12[4]
6cB. subtilis246.25[4]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are standard protocols for determining the antimicrobial activity of a compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Dilute the inoculum to the final desired concentration in the broth.

  • Add the diluted inoculum to each well of the microtiter plate, including a positive control (no compound) and a negative control (no microorganism).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth.

Agar Disc Diffusion Method

This method is used to assess the susceptibility of a microorganism to a particular antimicrobial agent.

Materials:

  • Test compound

  • Sterile filter paper discs

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • Sterile swabs

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Using a sterile swab, evenly inoculate the entire surface of the agar plate.

  • Impregnate sterile filter paper discs with a known concentration of the test compound.

  • Place the impregnated discs on the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Visualizations

General Synthetic Workflow

Synthesis_Workflow Reactants Benzamide & 4-Bromobenzenesulfonyl chloride Reaction Reaction in Anhydrous Solvent with Base Reactants->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Proposed Mechanism of Action Pathway

Mechanism_of_Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Nucleic_Acids Nucleic Acid Synthesis Folic_Acid->Nucleic_Acids Growth Bacterial Growth Inhibition Nucleic_Acids->Growth Leads to Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitively Inhibits

Caption: The proposed mechanism of action via inhibition of the folic acid synthesis pathway.

Antimicrobial Testing Workflow

Antimicrobial_Testing_Workflow cluster_mic MIC Determination cluster_disc Disc Diffusion Assay Serial_Dilution Serial Dilution of Compound Inoculation_MIC Inoculation with Microorganism Serial_Dilution->Inoculation_MIC Incubation_MIC Incubation Inoculation_MIC->Incubation_MIC MIC_Reading Visual/Spectrophotometric Reading Incubation_MIC->MIC_Reading Agar_Inoculation Inoculation of Agar Plate Disc_Application Application of Impregnated Discs Agar_Inoculation->Disc_Application Incubation_Disc Incubation Disc_Application->Incubation_Disc Zone_Measurement Measurement of Inhibition Zone Incubation_Disc->Zone_Measurement Start Test Compound Start->Serial_Dilution Start->Disc_Application

Caption: A workflow diagram for in vitro antimicrobial susceptibility testing.

References

Application Notes and Protocols for the Purification of N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-(4-bromobenzenesulfonyl)benzamide, a key intermediate in various synthetic applications. The following techniques are described: recrystallization and column chromatography, which are standard methods for the purification of aromatic sulfonamides.

Introduction

This compound is an organic compound that often requires purification to remove unreacted starting materials and byproducts. The primary impurities are typically the starting materials, 4-bromobenzenesulfonyl chloride and benzamide, along with potential side-products from the synthesis. The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Recrystallization is suitable for larger quantities where the impurities have different solubility profiles from the product. Column chromatography is a more versatile technique for separating compounds with similar polarities.

Purification Techniques

Two primary methods for the purification of this compound are detailed below.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. Impurities are ideally left behind in the solvent. For aromatic sulfonamides like this compound, a mixed solvent system is often effective. A common choice is an ethanol/water mixture, where ethanol provides good solubility at elevated temperatures, and the addition of water as an anti-solvent at lower temperatures induces crystallization.

Column Chromatography

Column chromatography is a chromatographic method used to isolate a single chemical compound from a mixture.[1] It involves a stationary phase (in this case, silica gel) and a mobile phase (an eluent).[1] The mixture is applied to the top of the column, and the eluent is passed through the column.[1] Separation is achieved because different components of the mixture travel through the column at different rates depending on their polarity and interaction with the stationary phase.[1] For this compound, a common eluent system is a mixture of hexane and ethyl acetate.

Experimental Protocols

Protocol for Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot 95% ethanol to the flask while stirring and heating on a hot plate until the solid dissolves completely.

  • Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy.

  • Add a small amount of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 50% ethanol/water.

  • Dry the purified crystals in a vacuum oven.

Diagram of Recrystallization Workflow

G A Dissolve crude product in minimal hot ethanol B Add hot water until slight turbidity A->B C Add a few drops of hot ethanol to clarify B->C D Cool to room temperature C->D E Cool in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold ethanol/water F->G H Dry purified crystals G->H

Caption: Workflow for the recrystallization of this compound.

Protocol for Column Chromatography

This protocol details the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel as a slurry in hexane.

  • Load the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elute the column: Begin elution with a non-polar solvent mixture, such as 9:1 hexane:ethyl acetate.

  • Collect fractions: Collect the eluent in fractions using collection tubes.

  • Monitor the separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp. The desired product should have a different Rf value than the impurities.

  • Increase solvent polarity: Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the product.

  • Combine and evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Diagram of Column Chromatography Workflow

G A Pack column with silica gel slurry B Load crude sample adsorbed on silica A->B C Elute with hexane: ethyl acetate (9:1) B->C D Collect fractions C->D E Monitor fractions by TLC D->E E->C Continue elution F Increase eluent polarity (e.g., 7:3) E->F Impurity eluted G Combine pure fractions E->G Product eluted F->D H Evaporate solvent G->H

Caption: Workflow for column chromatography purification.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound.

Table 1: Recrystallization Data

ParameterValue
Starting Mass of Crude Product5.00 g
Final Mass of Purified Product4.25 g
Yield85%
Purity before Recrystallization (by HPLC)92%
Purity after Recrystallization (by HPLC)99.5%
Recrystallization Solvent95% Ethanol / Water

Table 2: Column Chromatography Data

ParameterValue
Starting Mass of Crude Product1.00 g
Final Mass of Purified Product0.88 g
Yield88%
Purity before Chromatography (by HPLC)92%
Purity after Chromatography (by HPLC)>99.8%
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase (Eluent)Hexane:Ethyl Acetate (gradient)

Purity Assessment

The purity of this compound before and after purification can be assessed using High-Performance Liquid Chromatography (HPLC).

Hypothetical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Conclusion

Both recrystallization and column chromatography are effective methods for the purification of this compound. The choice of method will depend on the specific requirements of the research or development process, including the scale of the reaction and the desired final purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to achieve high-purity this compound.

References

Application Note: Comprehensive Characterization of N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of N-(4-bromobenzenesulfonyl)benzamide, a key intermediate in medicinal chemistry and materials science. The methods outlined herein ensure structural confirmation, purity assessment, and physicochemical profiling.

Introduction

This compound is a sulfonamide derivative of significant interest due to its presence in various biologically active compounds. The sulfonamide functional group is a cornerstone in the development of therapeutics, including antibacterial and anticancer agents.[1] Accurate and thorough characterization of this molecule is critical to guarantee its identity, purity, and stability, which are essential parameters for its application in research and drug development.

This application note details the use of several instrumental techniques for a multi-faceted analysis of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural elucidation.

  • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy for the identification of key functional groups.

  • High-Performance Liquid Chromatography (HPLC) for quantitative purity determination.

  • Thermal Analysis (DSC & TGA) for assessing thermal stability and melting point.

The following sections provide standardized protocols, expected data, and visual workflows for these analytical methods.

Spectroscopic Characterization

Spectroscopic methods are fundamental to confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse program.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Data Presentation:

Table 1: Expected NMR Data for this compound in DMSO-d₆

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~12.5 (variable) Broad Singlet N-H (Sulfonamide)
¹H ~8.0 - 8.2 Multiplet Aromatic Protons (Benzamide Ring)
¹H ~7.5 - 7.9 Multiplet Aromatic Protons (Bromobenzenesulfonyl Ring)
¹³C ~168 Singlet C=O (Amide Carbonyl)

| ¹³C | ~125 - 145 | Multiple Singlets | Aromatic Carbons |

Note: Exact chemical shifts and multiplicities can vary based on solvent and experimental conditions.[2][3]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and study the fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, operated in both positive and negative ion modes.

  • Data Acquisition:

    • Infuse the sample solution directly or via an LC inlet.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-600 amu).

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data. Common fragmentation includes the loss of SO₂.[4]

Data Presentation:

Table 2: Expected Mass Spectrometry Data

Parameter Expected Value Notes
Chemical Formula C₁₃H₁₀BrNO₄S
Molecular Weight 371.19 g/mol
[M-H]⁻ (Negative ESI) ~370.0 Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) should be observed.
[M+H]⁺ (Positive ESI) ~372.0 Isotopic pattern for one bromine atom should be observed.

| Key Fragments (MS/MS) | [M-SO₂]⁻, [C₆H₅CO]⁺, [BrC₆H₄SO₂]⁺ | Fragmentation helps confirm the connectivity of the molecule.[5][6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique to identify the principal functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the dry powder directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record the spectrum typically from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum prior to the sample scan.

Data Presentation:

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 - 3200 N-H Stretch Sulfonamide
~3100 - 3000 C-H Stretch Aromatic
~1700 - 1650 C=O Stretch Amide I
~1600 - 1450 C=C Stretch Aromatic Ring
~1350 - 1320 Asymmetric SO₂ Stretch Sulfonamide
~1170 - 1150 Symmetric SO₂ Stretch Sulfonamide[7]

| ~950 - 900 | S-N Stretch | Sulfonamide[7] |

Purity and Physicochemical Analysis

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of pharmaceutical compounds and intermediates.[8][9]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic or phosphoric acid). A typical starting condition could be 60:40 Acetonitrile:Water.[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Column Temperature: 25 °C.[9]

  • Data Analysis: Integrate the peak areas to calculate the purity as a percentage of the total area.

Data Presentation:

Table 4: HPLC Purity Analysis Parameters

Parameter Typical Value
Retention Time (tR) Dependent on exact conditions
Purity (%) Report as Area %
Tailing Factor Should be between 0.8 and 1.5

| Theoretical Plates | >2000 |

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on melting point, polymorphic transitions, and thermal stability.[11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

  • Instrumentation: Use a simultaneous DSC-TGA instrument or separate units.

  • TGA Method:

    • Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Monitor the mass loss as a function of temperature.

  • DSC Method:

    • Heat the sample from 30 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow to determine the melting endotherm.

Data Presentation:

Table 5: Expected Thermal Analysis Data

Technique Parameter Expected Observation
DSC Melting Point (Tₘ) A sharp endothermic peak corresponding to the melting of a crystalline solid.[12]
TGA Onset of Decomposition (Tₒ) Temperature at which significant mass loss begins, indicating thermal stability.[13]

| TGA | Residual Mass | Mass remaining at the end of the experiment. |

Visualization of Workflows

Visual diagrams help in understanding the logical flow and relationship between different analytical techniques.

G cluster_0 Analytical Workflow for this compound cluster_1 Structural Methods cluster_2 Physicochemical Methods Sample Sample Receipt & Preparation Purity Purity Assessment (HPLC) Sample->Purity Structure Structural Characterization Purity->Structure If pure PhysicoChem Physicochemical Profiling Structure->PhysicoChem NMR NMR (¹H & ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS FTIR FT-IR Structure->FTIR Report Data Integration & Final Report PhysicoChem->Report DSC DSC (Melting Point) PhysicoChem->DSC TGA TGA (Stability) PhysicoChem->TGA

Caption: High-level experimental workflow for compound characterization.

G cluster_info cluster_tech Compound This compound Structure Molecular Structure Identity Molecular Identity & Weight Purity Compound Purity Stability Thermal Properties NMR NMR (¹H, ¹³C) NMR->Structure FTIR FT-IR FTIR->Structure MS Mass Spec. MS->Identity HPLC HPLC HPLC->Purity Thermal DSC / TGA Thermal->Stability

Caption: Logical relationship between techniques and derived information.

References

Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acylation of sulfonamides, a critical transformation in medicinal chemistry and drug development. N-acylsulfonamides are a significant class of compounds, often utilized as bioisosteres of carboxylic acids due to their similar pKa values and hydrogen bonding capabilities.[1] Their enhanced chemical and enzymatic stability makes them valuable moieties in the design of therapeutic agents targeting a wide range of biological targets, including enzymes and receptors involved in various disease pathologies.[2][3]

Introduction to N-Acylsulfonamides

The N-acylsulfonamide moiety is a recurring structural feature in a multitude of biologically active molecules and approved drugs.[1] This functional group is integral to the pharmacophore of compounds developed as antibacterial agents, enzyme inhibitors, and modulators of various signaling pathways.[4][5] For instance, N-acylated sulfonamides have been identified as inhibitors of dihydropteroate synthase (DHPS) in bacteria, voltage-gated sodium channels, the anti-apoptotic protein Bcl-2, matrix metalloproteinase-2 (MMP-2), and RNase A.[4][5] The synthesis of N-acylsulfonamides is, therefore, a key step in the development of new chemical entities with potential therapeutic applications.

Experimental Protocols for Acylation of Sulfonamides

Several methods have been established for the N-acylation of sulfonamides in a laboratory setting. The choice of method often depends on the specific sulfonamide and acylating agent, as well as desired reaction conditions such as speed, yield, and environmental impact. Below are detailed protocols for some of the most common and effective methods.

Method 1: Classical Acylation using Acyl Chlorides or Anhydrides under Basic Conditions

This is the most traditional method for preparing N-acylsulfonamides.[4] The reaction involves the nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of the acyl chloride or anhydride. A base is typically required to deprotonate the sulfonamide, increasing its nucleophilicity.

Protocol:

  • Dissolution: Dissolve the sulfonamide (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH2Cl2), acetonitrile (MeCN), or tetrahydrofuran (THF).

  • Addition of Base: Add a base (1.1 to 1.5 equivalents), such as triethylamine (Et3N) or pyridine, to the solution and stir at room temperature.

  • Addition of Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method 2: Acid-Catalyzed Acylation

Developed as an alternative to basic conditions, this method utilizes a catalytic amount of a strong acid to promote the acylation of sulfonamides with acid anhydrides.[4]

Protocol:

  • Mixing Reactants: In a reaction vessel, combine the sulfonamide (1.0 equivalent) and the acid anhydride (1.5 equivalents) in acetonitrile (MeCN).

  • Addition of Catalyst: Add a catalytic amount of concentrated sulfuric acid (H2SO4) (e.g., 3 mol%).

  • Heating: Heat the reaction mixture to 60 °C.[3]

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry. If no precipitate forms, extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Method 3: Lewis Acid-Catalyzed Acylation under Solvent-Free Conditions

This method offers a more environmentally friendly approach by avoiding the use of solvents and employing a recyclable catalyst.[4]

Protocol:

  • Mixing Reactants: Thoroughly mix the sulfonamide (1.0 equivalent), the acid anhydride (1.2 equivalents), and a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl2), in a reaction vessel.[3][4]

  • Heating: Heat the mixture at a specified temperature (e.g., 80-100 °C) with stirring.

  • Reaction Monitoring: Follow the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and add water.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.

Method 4: Ultrasound-Assisted Acylation

This green chemistry approach utilizes ultrasonic irradiation to accelerate the reaction, often without the need for a catalyst or solvent.[6]

Protocol:

  • Mixing Reactants: Place the sulfonamide (1 equivalent) and acetic anhydride (1 equivalent) in a glass tube.[2]

  • Ultrasonic Irradiation: Immerse the tube in the water bath of an ultrasonic sonicator and irradiate at room temperature.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC. Reaction times are typically short (15-60 minutes).[6]

  • Work-up: After completion, dilute the reaction mixture with water.[2]

  • Isolation: Collect the solid product by filtration and wash it with water. If the product is an oil, extract it with an organic solvent.

  • Purification: The product is often of high purity, but can be further purified by recrystallization if needed.

Data Presentation: Comparison of Acylation Methods

The following tables summarize quantitative data for the acylation of various sulfonamides using different methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Acid-Catalyzed Acylation of Sulfonamides with Anhydrides [4]

EntrySulfonamideAcylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)
1Primary AliphaticAcetic AnhydrideH2SO4 (3 mol%)MeCN601-2>95
2Aryl SulfonamideAcetic AnhydrideH2SO4 (3 mol%)MeCN602-485-95
3BenzenesulfonamidePropionic AnhydrideZnCl2Solvent-free80195
4Toluene-4-sulfonamideAcetic AnhydrideZnCl2Solvent-free800.597

Table 2: Ultrasound-Assisted Acylation of Sulfonamides with Acetic Anhydride [2]

EntrySulfonamideConditionsTime (min)Yield (%)
1SulfanilamideUltrasound, RT, Solvent-free1592
2p-ToluenesulfonamideUltrasound, RT, Solvent-free2095
3BenzenesulfonamideUltrasound, RT, Solvent-free2590

Visualizing Experimental Workflows and Chemical Transformations

Diagrams created using DOT language provide a clear visual representation of the experimental workflows and the general chemical reaction for the acylation of sulfonamides.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve/Mix Sulfonamide B Add Acylating Agent A->B C Add Catalyst/Base (if applicable) B->C D Stir/Heat/Sonicate C->D E Monitor by TLC D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS, IR) H->I

Caption: General experimental workflow for the acylation of sulfonamides.

acylation_reaction Sulfonamide R-SO2NHR' Plus1 + Arrow AcylatingAgent R''-C(O)-X (X = Cl, OCOR'') Acylsulfonamide R-SO2N(R')C(O)R'' Plus2 + Byproduct HX Arrow->Acylsulfonamide Arrow->Byproduct folate_pathway_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate DHF->THF ... Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids Inhibitor N-Acylsulfonamide Inhibitor->DHPS Inhibition

References

Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide as a Ligand for Enzyme Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of N-(4-bromobenzenesulfonyl)benzamide as a ligand in enzyme studies, with a focus on its plausible inhibitory activities against carbonic anhydrases and acetylcholinesterase. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates from studies on structurally similar sulfonamide and benzamide derivatives to provide detailed protocols and theoretical frameworks for its investigation.

Introduction

This compound belongs to the sulfonamide class of compounds, a well-established pharmacophore known for its diverse biological activities. Sulfonamides are recognized as potent inhibitors of various enzymes, most notably carbonic anhydrases (CAs) and, in some cases, cholinesterases. The presence of the 4-bromobenzenesulfonyl group provides a key structural motif for interaction with the active sites of these enzymes, while the benzamide moiety offers opportunities for further functionalization to modulate potency and selectivity. These notes are intended to serve as a guide for researchers interested in exploring the enzymatic interactions of this compound.

Potential Enzyme Targets and Therapeutic Areas

Based on the activities of analogous compounds, this compound is a putative inhibitor of the following enzyme families:

  • Carbonic Anhydrases (CAs): These metalloenzymes play a crucial role in pH regulation, CO2 transport, and various biosynthetic pathways.[1] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[2][3]

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[4][5] AChE inhibitors are used in the treatment of Alzheimer's disease and myasthenia gravis.[4]

Quantitative Data for Analogous Compounds

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of N-Substituted-(4-ethoxyphenyl)-4-bromobenzenesulfonamide Derivatives [6]

CompoundSubstitution on Sulfonamide NitrogenIC50 (µM) vs. AChE
5g n-heptyl92.13 ± 0.15
5h n-octyl98.72 ± 0.12
5j benzyl> 1000
5l o-chlorobenzyl52.63 ± 0.14
5n 2,4-dichlorobenzyl82.75 ± 0.16

Table 2: Carbonic Anhydrase (CA) Inhibitory Activity of Selected Benzenesulfonamides [7]

CompoundTarget IsoformKi (nM)
4a hCA I3822
4b hCA I148.2
10d hCA I6.2
Acetazolamide (Standard) hCA I250
4a hCA II432.8
10d hCA II10.8
Acetazolamide (Standard) hCA II12.0
4c hCA IX6.2
10a hCA IX25.4
Acetazolamide (Standard) hCA IX25.7
4f hCA XII5.4
10c hCA XII7.9
Acetazolamide (Standard) hCA XII5.7

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound and for conducting enzyme inhibition assays.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-substituted sulfonamides.[8]

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Benzamide

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzamide (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.[7]

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

  • This compound (dissolved in DMSO)

  • Tris buffer (20 mM, pH 8.3) containing 20 mM Na₂SO₄

  • CO₂-saturated water

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the inhibitor, this compound, in DMSO.

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

  • In one syringe of the stopped-flow instrument, load the enzyme solution in Tris buffer containing the pH indicator.

  • In the other syringe, load the CO₂-saturated water.

  • To determine the inhibitory effect, pre-incubate the enzyme solution with various concentrations of the inhibitor for a set period (e.g., 15 minutes) before the measurement.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) can be determined by applying the Cheng-Prusoff equation or by Lineweaver-Burk plots.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to measure acetylcholinesterase activity and inhibition.

Materials:

  • Purified acetylcholinesterase (from electric eel or human recombinant)

  • This compound (dissolved in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • 96-well microplate reader

Procedure:

  • Prepare a working solution of ATCI and DTNB in phosphate buffer.

  • Prepare a series of dilutions of the inhibitor, this compound, in phosphate buffer (with a small, constant amount of DMSO).

  • In a 96-well plate, add the phosphate buffer, the inhibitor solution (or buffer for control), and the AChE enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a predefined period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI/DTNB working solution to all wells.

  • Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product of ATCI hydrolysis (thiocholine) with DTNB.

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis and Experimental Workflow

G cluster_synthesis Synthesis cluster_assay Enzyme Inhibition Assay s1 4-Bromobenzenesulfonyl chloride + Benzamide s2 Reaction with Base (e.g., Pyridine) s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 This compound s3->s4 a1 Prepare Enzyme and Inhibitor Solutions s4->a1 Test Compound a2 Incubate Enzyme with Inhibitor a1->a2 a3 Add Substrate a2->a3 a4 Monitor Reaction (Spectrophotometry) a3->a4 a5 Data Analysis (IC50/Ki Determination) a4->a5 G CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Catalyzed by CA HCO3 HCO3- + H+ H2CO3->HCO3 pH_reg Intracellular pH Regulation HCO3->pH_reg ion_trans Ion Transport HCO3->ion_trans biosynth Biosynthesis (e.g., lipogenesis) HCO3->biosynth CA Carbonic Anhydrase Inhibitor This compound (Sulfonamide Inhibitor) Inhibitor->CA G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released Released ACh ACh_vesicle->ACh_released Action Potential Choline_Acetate Choline + Acetate ACh_released->Choline_Acetate Hydrolysis by AChE ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding AChE Acetylcholinesterase (AChE) Inhibitor This compound Inhibitor->AChE Signal Signal Transduction ACh_receptor->Signal

References

Application Note and Protocol: Scale-Up Synthesis of N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of N-(4-bromobenzenesulfonyl)benzamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with benzamide in the presence of a base. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and visualizations of the chemical reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in a laboratory setting.

Introduction

N-acylsulfonamides are a significant class of compounds in medicinal chemistry, often exhibiting a wide range of biological activities. This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromobenzenesulfonyl group provides a reactive handle for further chemical modifications, making it a versatile intermediate in drug discovery and development. This protocol details a robust and scalable method for its preparation.

Chemical Reaction Pathway

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of benzamide acts as a nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which neutralizes the hydrochloric acid byproduct.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Benzamide Benzamide Product Product Benzamide->Product + 4-Bromobenzenesulfonyl_Chloride 4-Bromobenzenesulfonyl_Chloride 4-Bromobenzenesulfonyl_Chloride->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.

Materials and Equipment:

  • 4-Bromobenzenesulfonyl chloride

  • Benzamide

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 1 L three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Add benzamide (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per gram of benzamide) to the flask. Stir the mixture to form a suspension.

  • Base Addition: Add triethylamine (1.2 eq) to the suspension.

  • Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM (2 mL per gram of sulfonyl chloride) and add it to the dropping funnel.

  • Reaction Execution: Cool the reaction flask to 0 °C using an ice bath. Add the solution of 4-bromobenzenesulfonyl chloride dropwise to the stirred suspension over 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and quench by the slow addition of 1 M HCl to neutralize excess triethylamine.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a solid.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

workflow A Reaction Setup (Flask, Stirrer, N2) B Add Benzamide and DCM A->B C Add Triethylamine B->C D Add 4-Bromobenzenesulfonyl Chloride Solution (0 °C) C->D E Stir at Room Temperature (12-18h) D->E F Reaction Work-up (Quench, Extract, Wash) E->F G Drying and Solvent Removal F->G H Purification (Recrystallization) G->H I Characterization (NMR, MS, IR) H->I

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.

ParameterExpected Value
Reactant Quantities
Benzamide1.0 eq
4-Bromobenzenesulfonyl Chloride1.1 eq
Triethylamine1.2 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Product Characteristics
Yield85-95%
Purity (by HPLC)>98%
Melting Point172-174 °C[1]
Spectroscopic Data
¹H NMR (DMSO-d₆, δ ppm)8.10 (d, 2H), 7.88 (d, 1H), 7.72 (d, 2H), 7.64 (d, 1H), 7.33 (m, 1H), 7.28 (m, 1H), 5.75 (s, 1H)[1]
IR (cm⁻¹)3330 (N-H), 3090 (Ar-H), 1371 & 1154 (SO₂)[1]
HR-MS (ESI) [M+Na]⁺Calculated: 361.9795; Found: 361.9802[1]

Note: Spectroscopic data is based on a closely related analog, 2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol, and may vary slightly for the target compound.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine is a corrosive and flammable liquid.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. The presented methodology is robust and high-yielding, making it suitable for producing significant quantities of this important intermediate for pharmaceutical research and development. The inclusion of clear diagrams and tabulated data aims to facilitate the straightforward implementation of this protocol in a laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(4-bromobenzenesulfonyl)benzamide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common laboratory synthesis involves the N-acylation of 4-bromobenzenesulfonamide with an acylating agent like benzoyl chloride. This reaction typically requires a base to deprotonate the sulfonamide nitrogen, making it a more effective nucleophile to attack the electrophilic carbonyl carbon of the benzoyl chloride.

Q2: What are the essential starting materials and reagents for this synthesis?

The key reagents are:

  • 4-Bromobenzenesulfonamide: The sulfonamide starting material.

  • Benzoyl Chloride: The acylating agent.

  • Base: A non-nucleophilic base is crucial for deprotonating the sulfonamide. Common choices include triethylamine (TEA), pyridine, or a stronger base like sodium hydride (NaH).[1]

  • Anhydrous Solvent: A dry, aprotic solvent is necessary to prevent hydrolysis of the benzoyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are suitable options.[2][3]

Q3: Why is the use of an anhydrous solvent critical?

Benzoyl chloride is highly reactive towards water. If moisture is present in the reaction solvent, the benzoyl chloride will be hydrolyzed to benzoic acid. This side reaction consumes the acylating agent, leading to a significant reduction in the yield of the desired this compound.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[4] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (4-bromobenzenesulfonamide) and the product. The reaction is considered complete when the spot corresponding to the starting sulfonamide has disappeared.

Troubleshooting Guide for Low Yield

This section addresses common issues that can lead to low yields and provides systematic solutions.

Problem 1: The reaction does not proceed, or proceeds very slowly (based on TLC analysis).

Potential Cause Suggested Solution
Insufficiently strong base The pKa of the sulfonamide N-H is lower than that of a typical amide but still requires a suitable base for deprotonation. If using a weak base like TEA with a less reactive substrate, consider switching to a stronger base like sodium hydride (NaH).[1]
Low reaction temperature While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[5] Ensure the temperature is not too high to avoid side reactions.
Poor quality of reagents Benzoyl chloride can degrade over time. Use freshly distilled or a newly purchased bottle. Ensure the 4-bromobenzenesulfonamide is pure and dry.
Inadequate mixing If the reaction mixture is heterogeneous (e.g., when using NaH), ensure vigorous stirring to facilitate contact between reagents.

Problem 2: TLC analysis shows the formation of multiple products.

Potential Cause Suggested Solution
Hydrolysis of benzoyl chloride A new spot with a low Rf value, corresponding to benzoic acid, may appear. This is caused by moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Di-acylation Although less common for sulfonamides, it is possible under harsh conditions. This can be minimized by the slow, dropwise addition of benzoyl chloride to the mixture of the sulfonamide and base.
Side reactions of the base Pyridine and other nucleophilic amine bases can react with benzoyl chloride. Use a non-nucleophilic base like triethylamine or an inorganic base like potassium carbonate.[5]
Degradation of starting material or product If the reaction is heated for an extended period or at too high a temperature, degradation may occur. Monitor the reaction by TLC and stop it once the starting material is consumed.

Problem 3: The yield is low after work-up and purification.

Potential Cause Suggested Solution
Product loss during aqueous work-up The product may have some solubility in the aqueous layer, especially if the pH is high. Ensure the pH is neutral or slightly acidic before extraction. Minimize the volume of washing solutions.
Inefficient extraction Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate or DCM to ensure complete recovery of the product from the aqueous phase.[2]
Ineffective purification If using recrystallization, choose an appropriate solvent system where the product has high solubility at high temperatures and low solubility at room temperature. If using column chromatography, select an eluent system that provides good separation (Rf of ~0.3 is ideal).[4]
Incomplete reaction If the reaction was not monitored and stopped prematurely, the isolated yield will be low. Always monitor the reaction to completion using TLC.

Data Presentation

Table 1: Influence of Base and Solvent on N-Alkylation/Acylation Yields (General Observations)

BaseSolventTypical Yield RangeNotes
K₂CO₃Acetonitrile (MeCN)Moderate to HighA common and effective system for many N-alkylation/acylation reactions.[6]
NaHDMF / THFHigh to Very HighStrong base system, very effective but requires strictly anhydrous conditions.[1]
KOHDioxaneVariableCan be effective but may introduce water, leading to hydrolysis.
Et₃NDCM / MeCNModerateA mild and common choice, but may be less effective for less reactive substrates.[5]
NaHCO₃Acetonitrile (MeCN)HighA mild inorganic base that proved optimal in some optimized syntheses.[6]
Cs₂CO₃DMFHighOften gives excellent yields but is a more expensive reagent.

Experimental Protocols

Standard Protocol for N-acylation of 4-Bromobenzenesulfonamide

This protocol is a representative procedure adapted from general methods for the N-acylation of sulfonamides.[1][5]

  • Preparation: Add 4-bromobenzenesulfonamide (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF, ~0.2 M concentration) to an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Addition: Cool the flask in an ice-water bath (0 °C). Add triethylamine (1.2 eq) dropwise to the stirring suspension.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture over 5-10 minutes. A precipitate (triethylammonium chloride) may form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding 1N hydrochloric acid (HCl).[5] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting low yield.

G start_node start_node process_node process_node decision_node decision_node output_node output_node A Reaction Setup (Sulfonamide, Solvent, Base) B Add Benzoyl Chloride (Dropwise at 0 °C) A->B C Reaction (RT, 2-4h) B->C D Monitor by TLC C->D E Aqueous Work-up (Quench, Extract, Wash) D->E Reaction Complete F Dry & Concentrate E->F G Purification (Recrystallization or Chromatography) F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis of this compound.

G start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node A Low Yield Obtained B TLC shows unreacted starting material? A->B C TLC shows multiple new spots? B->C No B_C1 Cause: - Incomplete reaction - Weak base - Low temperature B->B_C1 Yes D Yield low after purification? C->D No C_C1 Cause: - Hydrolysis of acyl chloride - Side reactions C->C_C1 Yes D_C1 Cause: - Loss during work-up - Inefficient purification D->D_C1 Yes B_S1 Solution: - Increase reaction time - Use stronger base (NaH) - Gently heat reaction B_C1->B_S1 C_S1 Solution: - Use anhydrous solvent - Run under N2 atmosphere - Check base choice C_C1->C_S1 D_S1 Solution: - Optimize extraction pH - Re-evaluate purification (solvent/eluent) D_C1->D_S1

Caption: Troubleshooting decision tree for diagnosing low product yield.

References

Optimizing reaction conditions for acylating 4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the acylation of 4-bromobenzenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acylation of 4-bromobenzenesulfonamide.

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage.Use a fresh batch of catalyst. Consider catalysts known for their stability and ease of handling, such as zinc chloride or cesium salt of Wells-Dawson heteropolyacid.[1][2]
Low Reaction Temperature: The activation energy for the reaction may not be met.Gradually increase the reaction temperature. For instance, some reactions catalyzed by K10–FeO are conducted at 60 °C.[1]
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
Inappropriate Solvent: The chosen solvent may not be optimal for the specific catalyst and acylating agent.Experiment with different solvents. Acetonitrile is commonly used for N-acylation reactions.[1] Dichloromethane is another option, and some procedures are successful under solvent-free conditions.[3]
Formation of Multiple Products/Side Reactions O-acylation vs. N-acylation: With certain substrates and conditions, acylation can occur on the sulfonyl oxygen.The use of specific catalysts can enhance selectivity for N-acylation. Fe3O4-wrapped stannous oxide nanoparticles have been shown to provide high selectivity.[3]
Diacylation: The sulfonamide may be acylated twice.Use a stoichiometric amount of the acylating agent.
Decomposition of Starting Material or Product: Harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic conditions) can lead to degradation.Employ milder reaction conditions. For example, ultrasound irradiation can facilitate the reaction at room temperature.[4]
Difficulty in Product Isolation Product is highly soluble in the work-up solvent. Modify the work-up procedure. This may involve using a different extraction solvent or employing crystallization techniques.
Emulsion formation during aqueous work-up. Add a small amount of brine to the aqueous layer to break the emulsion.
Catalyst Recovery and Reusability Issues Catalyst deactivation after one use. Choose a catalyst known for its recyclability. For example, the GZAH catalyst and K10–FeO have been shown to be reusable for multiple cycles without a significant loss of activity.[1]
Difficulty in separating the catalyst from the reaction mixture. Utilize heterogeneous catalysts like P2O5/SiO2 or magnetic nanoparticles which can be easily recovered by filtration or magnetic separation, respectively.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for 4-bromobenzenesulfonamide?

A1: The most frequently used acylating agents are acid anhydrides (e.g., acetic anhydride, benzoic anhydride) and acyl chlorides.[1][3] N-acylbenzotriazoles have also been effectively used and are particularly advantageous when the corresponding acyl halides are unstable or difficult to prepare.[5][6]

Q2: Which catalysts are most effective for this N-acylation reaction?

A2: A variety of catalysts can be employed, and the choice often depends on the desired reaction conditions (e.g., solvent, temperature).

  • Lewis Acids: Metal triflates like Cu(OTf)₂ are highly efficient.[7] Other effective Lewis acids include zinc chloride, which is inexpensive and easy to handle.[1]

  • Solid Acids: Heterogeneous catalysts such as P2O5/SiO2 and Fe-exchanged montmorillonite K10 clay (K10–FeO) are effective and can be easily recovered.[1][3]

  • Heteropolyacids: Wells–Dawson type heteropolyacids and their cesium salts have been successfully used, particularly in green solvents like water.[1][2]

  • Acid Catalysis: A catalytic amount of sulfuric acid in acetonitrile can also facilitate the reaction.[1]

Q3: Can the acylation of 4-bromobenzenesulfonamide be performed under solvent-free conditions?

A3: Yes, several methods have been developed for the N-acylation of sulfonamides under solvent-free conditions.[3] These approaches are considered environmentally friendly and can simplify the work-up procedure.[8] Ultrasound irradiation has been shown to be an effective technique for promoting solvent-free acylation at room temperature.[4]

Q4: What is the role of a base in the N-acylation of sulfonamides?

A4: In many traditional methods, a base is used to deprotonate the sulfonamide, forming a more nucleophilic sulfonamidate anion, which then reacts with the acylating agent. However, many modern catalytic methods, particularly those employing Lewis acids or solid acid catalysts, can proceed efficiently without the need for a base.[1][4]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (4-bromobenzenesulfonamide), you can observe the disappearance of the starting material and the appearance of the product spot.[4]

Q6: Are there any "green" or environmentally friendly methods for this reaction?

A6: Yes, several green chemistry approaches have been developed. These include:

  • Using water as a solvent with a recyclable catalyst like a cesium salt of Wells–Dawson heteropolyacid.[2]

  • Performing the reaction under solvent-free conditions, sometimes with the aid of ultrasound irradiation.[4][8]

  • Employing reusable heterogeneous catalysts to minimize waste.[1][3]

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Acylation of Sulfonamides

CatalystAcylating AgentSolventTemperature (°C)Key Advantages
P2O5/SiO2Acid Anhydrides/ChloridesCH2Cl2 or Solvent-freeNot specifiedHeterogeneous, recoverable catalyst.[3]
Cu(OTf)2Acid Anhydrides/ChloridesNot specifiedNot specifiedHighly efficient with low catalyst loading (0.001 equiv).[7]
Sulfuric Acid (3 mol%)Acid AnhydridesAcetonitrileNot specifiedAcid-catalyzed method.[1]
K10–FeOAcid AnhydridesAcetonitrile60Reusable catalyst.[1]
Zinc ChlorideAcid AnhydridesSolvent-freeNot specifiedInexpensive and easy to handle.[1]
Cs5HP2W18O62Acid AnhydridesWaterRoom TemperatureGreen solvent, reusable catalyst.[2]
None (Ultrasound)Acetic AnhydrideSolvent-freeRoom TemperatureCatalyst-free, short reaction times, high yields.[4]
NaHN-acylbenzotriazolesTHFRefluxHigh yields, useful for sensitive acyl groups.[5][6]

Experimental Protocols

General Protocol for N-Acylation using a Heterogeneous Catalyst (e.g., P2O5/SiO2)

  • Reactant Setup: In a round-bottom flask, add 4-bromobenzenesulfonamide (1 mmol) and the acylating agent (e.g., acetic anhydride, 1.2 mmol).

  • Solvent Addition: Add a suitable solvent such as dichloromethane (CH2Cl2), or proceed under solvent-free conditions.[3]

  • Catalyst Addition: Introduce the P2O5/SiO2 catalyst to the mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to recover the catalyst.[3]

  • Purification: Wash the filtrate with a suitable aqueous solution (e.g., saturated NaHCO3 solution) and then with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

General Protocol for N-Acylation using Ultrasound Irradiation (Catalyst- and Solvent-Free)

  • Reactant Setup: In a suitable vessel, mix 4-bromobenzenesulfonamide (1 mmol) with acetic anhydride (1.5 mmol).[4]

  • Sonication: Place the vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature.[4]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically within a short period).[4]

  • Work-up and Purification: After the reaction is complete, add cold water to the mixture. The solid product that precipitates is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Combine 4-bromobenzenesulfonamide, acylating agent, & solvent add_catalyst 2. Add Catalyst prep_reactants->add_catalyst run_reaction 3. Stir at Specified Temperature (Monitor by TLC) add_catalyst->run_reaction filter_catalyst 4. Filter to Recover (if heterogeneous) run_reaction->filter_catalyst aqueous_wash 5. Aqueous Wash filter_catalyst->aqueous_wash extract_dry 6. Extract & Dry Organic Layer aqueous_wash->extract_dry purify 7. Purify Product (Recrystallization/ Chromatography) extract_dry->purify troubleshooting_guide start Start: Low or No Yield check_reagents Are reagents (catalyst, solvent) fresh and anhydrous? start->check_reagents check_temp Is reaction temperature optimal? check_reagents->check_temp Yes replace_reagents Solution: Use fresh/dry reagents and catalyst. check_reagents->replace_reagents No check_time Is reaction time sufficient? check_temp->check_time Yes increase_temp Solution: Gradually increase temperature. check_temp->increase_temp No check_catalyst Is the catalyst suitable for the substrate? check_time->check_catalyst Yes increase_time Solution: Extend reaction time, monitor by TLC. check_time->increase_time No change_catalyst Solution: Screen alternative catalysts (e.g., Lewis acids, solid acids). check_catalyst->change_catalyst No end_point Problem Resolved check_catalyst->end_point Yes replace_reagents->end_point increase_temp->end_point increase_time->end_point change_catalyst->end_point

References

Technical Support Center: Synthesis of N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-bromobenzenesulfonyl)benzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.

Issue 1: Low Yield of the Desired Product

A lower than expected yield of this compound can be attributed to several factors, primarily the occurrence of side reactions.

Potential Cause Troubleshooting/Prevention Expected Outcome
Hydrolysis of 4-bromobenzenesulfonyl chloride: The sulfonyl chloride starting material is moisture-sensitive and can hydrolyze to the corresponding 4-bromobenzenesulfonic acid, which is unreactive towards benzamide.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents (e.g., anhydrous pyridine or dichloromethane)[1].- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the 4-bromobenzenesulfonyl chloride to the reaction mixture in a controlled manner, avoiding prolonged exposure to atmospheric moisture.Minimizes the formation of 4-bromobenzenesulfonic acid, thereby maximizing the amount of sulfonyl chloride available to react with benzamide and improving the yield of the desired product.
Di-sulfonylation of Benzamide: Excess 4-bromobenzenesulfonyl chloride or prolonged reaction times at elevated temperatures can lead to the formation of the N,N-bis(4-bromobenzenesulfonyl)benzamide byproduct.- Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of 4-bromobenzenesulfonyl chloride relative to benzamide.- Control the reaction temperature, typically by running the reaction at a lower temperature (e.g., 0-25 °C)[1].- Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.Reduces the formation of the di-sulfonylated byproduct, leading to a higher yield of the target mono-sulfonylated product and simplifying purification.
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Verify the quality and purity of the starting materials.- Optimize the reaction time by monitoring its progress using Thin Layer Chromatography (TLC).Drives the reaction towards completion, increasing the conversion of starting materials to the desired product.

Issue 2: Difficulty in Product Purification

Challenges in isolating pure this compound often stem from the presence of unreacted starting materials or side products.

Impurity Purification Method Expected Purity/Recovery
Unreacted Benzamide Recrystallization from a suitable solvent system such as ethanol/water or toluene. Benzamide has different solubility profiles compared to the product.High purity (>98%) can be achieved. Recovery will depend on the initial purity and the recrystallization efficiency.
4-Bromobenzenesulfonic acid (from hydrolysis) Aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic sulfonic acid into the aqueous layer. The desired product remains in the organic layer.Effective removal of the acidic impurity, leading to a significant improvement in the purity of the final product.
N,N-bis(4-bromobenzenesulfonyl)benzamide Column chromatography on silica gel may be required if recrystallization is ineffective, as the polarity of the di-sulfonylated product is different from the mono-sulfonylated product.Good separation can be achieved, yielding a highly pure product, though this method may result in some product loss.
Unreacted 4-bromobenzenesulfonyl chloride Can be quenched by adding a small amount of water or a primary/secondary amine to the reaction mixture after the main reaction is complete, followed by an aqueous workup.Converts the reactive sulfonyl chloride to a more easily separable sulfonic acid or sulfonamide, simplifying the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

The most prevalent side reaction is the hydrolysis of the starting material, 4-bromobenzenesulfonyl chloride, due to its sensitivity to moisture. This reaction forms 4-bromobenzenesulfonic acid, which is unreactive under the typical reaction conditions and leads to a reduction in the overall yield of the desired product.

Q2: How can I monitor the progress of the reaction?

The reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting materials (4-bromobenzenesulfonyl chloride and benzamide) and the product (this compound) will have different Rf values, allowing for the visualization of the reaction's progression.

Q3: What is the role of the base (e.g., pyridine or triethylamine) in this reaction?

The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amide. This prevents the protonation of the benzamide nitrogen, which would render it non-nucleophilic and halt the reaction. Pyridine can also act as a nucleophilic catalyst[2][3].

Q4: Can I use an alternative to 4-bromobenzenesulfonyl chloride?

While 4-bromobenzenesulfonyl chloride is the direct precursor, in some cases, related sulfonamides can be synthesized from sulfonic acids or their salts under microwave irradiation, or from thiols via oxidative chlorination followed by reaction with an amine[2]. However, for the direct synthesis of this compound, the sulfonyl chloride is the most common and direct reagent.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with benzamide (1.0 equivalent) and anhydrous pyridine (used as both solvent and base).

  • Reaction Initiation: The flask is cooled in an ice bath (0 °C). To this stirring solution, 4-bromobenzenesulfonyl chloride (1.05 equivalents) is added portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Workup: Upon completion, the reaction mixture is poured into ice-cold water, leading to the precipitation of the crude product. The precipitate is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dry Glassware B Add Benzamide & Pyridine A->B C Cool to 0°C B->C D Add 4-Bromobenzenesulfonyl Chloride C->D E Stir at RT (12-24h) D->E F Monitor by TLC E->F G Pour into Ice-Water F->G H Vacuum Filtration G->H I Recrystallization H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways Benzamide Benzamide Product This compound Benzamide->Product Desired Reaction SulfonylChloride 4-Bromobenzenesulfonyl Chloride SulfonylChloride->Product Desired Reaction HydrolysisProduct 4-Bromobenzenesulfonic Acid SulfonylChloride->HydrolysisProduct Hydrolysis (Side Reaction) DiSulfonylProduct N,N-bis(4-bromobenzenesulfonyl) benzamide SulfonylChloride->DiSulfonylProduct Di-sulfonylation (Side Reaction) Product->DiSulfonylProduct Di-sulfonylation (Side Reaction)

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: N-(4-bromobenzenesulfonyl)benzamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of crude N-(4-bromobenzenesulfonyl)benzamide.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low Purity After Recrystallization - Incorrect solvent choice.- Solution cooled too quickly, trapping impurities.- Insufficient washing of crystals.- Perform small-scale solvent screening to identify a solvent that dissolves the compound when hot but not when cold.- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.- Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual impurities.
Oily Product Instead of Crystals - Presence of significant amounts of impurities that lower the melting point.- Supersaturation of the solution.- Attempt to purify a small sample by column chromatography to remove the impurities before recrystallization.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Product Fails to Dissolve in Hot Solvent - Incorrect solvent choice.- Insufficient solvent volume.- Select a more polar solvent or a solvent mixture.- Gradually add more hot solvent until the product dissolves completely.
Significant Product Loss During Purification - The chosen recrystallization solvent dissolves too much of the product at cold temperatures.- Multiple, unnecessary purification steps.- Use a less polar solvent or a solvent system where the product has lower solubility at cold temperatures.- Optimize the purification strategy to minimize the number of transfers and steps. Consider if a single, well-executed recrystallization is sufficient.
Presence of Starting Materials in Final Product - Incomplete reaction during synthesis.- Ineffective removal during work-up or purification.- Monitor the reaction to completion using Thin Layer Chromatography (TLC).- If the starting material is 4-bromobenzenesulfonyl chloride, a wash with a mild aqueous base during the work-up can help remove it. If the starting material is benzamide, an acidic wash may be effective.- Column chromatography may be necessary to separate the product from closely related starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-bromobenzenesulfonyl chloride and benzamide. Side products from the reaction, such as bis-sulfonated species or hydrolysis of the sulfonyl chloride, may also be present.

Q2: How can I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the crude product completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). The impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures. Good starting points for solvent screening for this compound could include ethanol, isopropanol, acetic acid, or toluene, as well as mixtures of these solvents with water or hexanes.

Q3: When should I consider using column chromatography instead of recrystallization?

A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially if the impurities have similar solubility profiles to the desired product. It is also the method of choice for separating complex mixtures of by-products or when a very high degree of purity is required.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. Thin Layer Chromatography (TTC) can provide a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify any remaining impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and heat the mixture gently. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. Observe if crystals form. If the solid does not dissolve, try a different solvent.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to completely dissolve the solid. This should be done on a hot plate with stirring.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Choose an appropriate solvent system (eluent) based on TLC analysis. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The Rf value of the product on TLC should be around 0.3.

  • Column Packing: Pack a chromatography column with silica gel using the wet slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow crude_product Crude this compound tlc_analysis TLC Analysis crude_product->tlc_analysis impurities_similar_polarity Impurities with similar polarity? tlc_analysis->impurities_similar_polarity recrystallization Recrystallization purity_check Purity Check (HPLC, NMR, MP) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check purity_check->recrystallization Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98% impurities_similar_polarity->recrystallization No impurities_similar_polarity->column_chromatography Yes

Caption: Decision workflow for the purification of this compound.

How to resolve N-(4-bromobenzenesulfonyl)benzamide solubility problems in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges encountered with N-(4-bromobenzenesulfonyl)benzamide during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid that, like many sulfonamide-containing compounds, exhibits limited solubility in aqueous solutions. It is generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone. Its solubility in water and other polar protic solvents like ethanol and methanol is considerably lower. The hydrophobic nature of the bromophenyl and benzoyl groups contributes to its poor water solubility.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this?

A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in a strong organic solvent like DMSO but becomes supersaturated and crashes out of solution when introduced to a predominantly aqueous environment where its solubility is much lower.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects. However, the tolerance can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the maximum permissible DMSO concentration for your specific cell type.

Q4: Can I use sonication or heating to dissolve this compound?

A4: Yes, gentle heating and sonication can be employed to aid in the initial dissolution of the compound in a suitable organic solvent. However, it is crucial to ensure the compound's stability at elevated temperatures. After dissolution, allow the solution to return to room temperature before adding it to your assay to prevent thermal shock to biological components. Be aware that this creates a supersaturated solution, and the compound may precipitate over time.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness in the assay well after adding the compound.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Buffer step1 Decrease Final Compound Concentration start->step1 step2 Prepare Stock in a Co-solvent Mixture step1->step2 If precipitation persists step3 Incorporate a Surfactant step2->step3 If precipitation persists step4 Adjust Buffer pH (if applicable) step3->step4 If precipitation persists end Solubility Issue Resolved step4->end Successful

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in the assay. This may not always be feasible depending on the required effective concentration.

  • Use a Co-solvent System: Instead of 100% DMSO, prepare the stock solution in a mixture of DMSO and a less non-polar, water-miscible solvent like polyethylene glycol 400 (PEG400). A common starting point is a 1:1 ratio of DMSO:PEG400.

  • Add a Surfactant: Incorporating a non-ionic surfactant at a low concentration (e.g., 0.01-0.05% Tween® 20 or Triton™ X-100) in the final assay buffer can help to maintain the compound's solubility.[1] This is particularly useful for enzymatic assays but should be used with caution in cell-based assays due to potential effects on cell membranes.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the assay buffer can improve solubility. For sulfonamides, a more alkaline pH might increase solubility, but this must be compatible with the biological system under investigation.

Issue 2: Inconsistent Results in High-Throughput Screening (HTS)

Symptoms:

  • High variability between replicate wells.

  • Poor Z-factor for the assay.

Troubleshooting Workflow:

start Inconsistent HTS Results step1 Verify Compound Dissolution in Stock start->step1 step2 Optimize Dispensing Method step1->step2 If stock is clear step3 Pre-dilute Stock Solution step2->step3 If variability persists step4 Increase Equilibration Time step3->step4 If variability persists end Improved Assay Performance step4->end Successful

Caption: Workflow for addressing inconsistent HTS results.

Detailed Steps:

  • Confirm Stock Solution Clarity: Before starting the screen, visually inspect the highest concentration stock solution for any signs of precipitation. If necessary, centrifuge the stock and use the supernatant.

  • Optimize Dispensing: When using acoustic dispensing or pin tools, ensure that the compound is fully dissolved and that the dispensing technology is compatible with the solvent used. For liquid handlers, optimize the mixing steps after compound addition to the assay plate.

  • Intermediate Dilution Step: Instead of a large direct dilution from a high-concentration DMSO stock into the aqueous buffer, perform an intermediate dilution in a co-solvent mixture or a buffer containing a solubilizing excipient.

  • Equilibration: Allow the assay plate to equilibrate for a short period (e.g., 15-30 minutes) after compound addition before starting the reaction to ensure the compound is evenly distributed and to check for any time-dependent precipitation.

Data Presentation

SolventSolubility CategoryRelative PolarityNotes
WaterVery Slightly Soluble/InsolubleHighThe hydrophobic nature of the aromatic rings limits solubility.
Dimethyl Sulfoxide (DMSO)SolubleHighA strong polar aprotic solvent capable of dissolving many poorly soluble organic compounds.
N,N-Dimethylformamide (DMF)SolubleHighSimilar to DMSO, a good solvent for many organic solids.
AcetoneSolubleMediumA polar aprotic solvent that can be effective for initial dissolution.
EthanolSparingly SolubleHighA polar protic solvent; solubility is expected to be lower than in aprotic polar solvents.
MethanolSparingly SolubleHighSimilar to ethanol, with slightly higher polarity.

Experimental Protocols

Protocol for Preparing this compound for an Enzymatic Assay

This protocol provides a general method for preparing the compound to minimize precipitation in a typical enzymatic assay.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 400 (PEG400)

  • Assay Buffer (compatible with the enzyme)

  • Tween® 20

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

    • Use gentle vortexing and sonication in a water bath to ensure complete dissolution. Visually confirm that no solid particles remain.

  • Prepare an Intermediate Co-solvent Stock Solution (e.g., 1 mM):

    • Prepare a 1:1 (v/v) mixture of DMSO and PEG400.

    • Dilute the 10 mM stock solution 1:10 with the DMSO:PEG400 mixture to obtain a 1 mM intermediate stock.

  • Prepare the Final Assay Solution:

    • Prepare the assay buffer containing 0.01% (v/v) Tween® 20.

    • Perform serial dilutions of the 1 mM intermediate stock directly into the assay buffer to achieve the desired final concentrations.

    • Ensure thorough mixing after each dilution step.

Signaling Pathway Diagram (Hypothetical Enzyme Inhibition):

This diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase signaling pathway.

cluster_inhibition Inhibition cluster_pathway Kinase Signaling Pathway inhibitor This compound kinase Kinase inhibitor->kinase Inhibits substrate Substrate substrate->kinase Binds product Phosphorylated Product kinase->product Phosphorylates downstream Downstream Signaling product->downstream

Caption: Hypothetical inhibition of a kinase by this compound.

References

Technical Support Center: Synthesis of N-Acylsulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the synthesis of N-acylsulfonamides. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the N-acylation of my sulfonamide proceeding with very low yield?

A1: The low reactivity of the sulfonamide nitrogen is a common reason for poor yields in N-acylation reactions.[1][2] The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the nitrogen atom. To overcome this, consider the following strategies:

  • Activation of the Sulfonamide: The use of a base to deprotonate the sulfonamide and form the more nucleophilic sulfonamidate anion is a common approach. Sodium hydride (NaH) is often effective.[3]

  • Activation of the Acylating Agent: Employing more reactive acylating agents, such as acyl chlorides or anhydrides, can improve yields.[4][5] The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a carboxylic acid can also be effective.

  • Catalysis: Lewis acids such as Al(HSO₄)₃, Zr(HSO₄)₄, Bi(OTf)₃, and Cu(OTf)₂ have been shown to catalyze the N-acylation of sulfonamides, often under mild conditions and leading to high yields.[1][5][6]

  • Alternative Synthetic Routes: If direct acylation proves challenging, consider alternative methods like the "sulfo-click" reaction, which involves the reaction of a sulfonyl azide with a thioacid and can be highly efficient.[2]

Q2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?

A2: Side reactions can be a significant issue, particularly with sensitive substrates. Common side reactions include:

  • O-acylation: If the acylating agent is highly reactive, O-acylation of the sulfonyl group can compete with the desired N-acylation, although this is less common. Careful control of reaction conditions, such as temperature and stoichiometry, can minimize this.

  • Diacylation: In the presence of a strong base and excess acylating agent, diacylation of the sulfonamide can occur. Using a stoichiometric amount of the acylating agent is recommended.

  • Racemization: For chiral substrates, particularly those with α-amino acid moieties, the use of harsh bases or high temperatures can lead to epimerization.[3] Employing milder bases and reaction conditions is crucial. The use of N-acylbenzotriazoles as acylating agents has been shown to prevent epimerization of amino acid derivatives.[3]

  • Decomposition: Removal of protecting groups, such as benzyl groups, can be problematic and lead to the decomposition of the N-acylsulfonamide product.[7] Careful selection of protecting groups and deprotection methods is essential. For instance, using 5% TFA in MeOH has been found to increase the rate of Pd-catalyzed hydrogenolysis for N-benzyloxycarbonyl deprotection while minimizing decomposition.[7]

Q3: My N-acylsulfonamide product is difficult to purify. What are some effective purification strategies?

A3: Purification of N-acylsulfonamides can be challenging due to their polarity and potential for being hygroscopic.[7]

  • Chromatography: Reversed-phase HPLC is often a reliable method for purifying polar N-acylsulfonamides.[7][8] Normal-phase silica gel chromatography can also be used, but care must be taken to avoid decomposition on acidic silica. Using a mobile phase containing a small amount of a modifying agent like triethylamine can be beneficial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3]

  • Salt Formation and Washing: For acidic N-acylsulfonamides, formation of a salt by treatment with a base can facilitate purification. The salt can often be washed with non-polar organic solvents to remove impurities before being re-acidified to yield the pure product.[3] Some products can be isolated as their sodium salts.[9]

  • Solvent-Free Synthesis: In some cases, performing the reaction under solvent-free conditions can lead to a cleaner reaction profile and a product that can be isolated with a simple work-up, avoiding the need for chromatography.[1][10]

Troubleshooting Guides

Problem 1: Low or No Conversion
Potential Cause Troubleshooting Step
Insufficiently reactive sulfonamide Increase reaction temperature, use a stronger base (e.g., NaH) to form the sulfonamidate, or employ a catalyst (e.g., Cu(OTf)₂).[6]
Poorly reactive acylating agent Switch from a carboxylic acid to an acyl chloride or anhydride. Alternatively, use an activating agent like N-acylbenzotriazole.[3][9]
Steric hindrance Prolong reaction time and/or increase the reaction temperature. Consider a less sterically hindered acylating agent if possible.
Catalyst deactivation Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acid catalysts.
Problem 2: Formation of Multiple Products
Potential Cause Troubleshooting Step
Over-acylation (diacylation) Use a stoichiometric amount of the acylating agent relative to the sulfonamide. Add the acylating agent slowly to the reaction mixture.
Side reactions with other functional groups Protect other reactive functional groups (e.g., amines, alcohols) in the starting material before attempting the N-acylation.
Epimerization of chiral centers Use milder reaction conditions (lower temperature, weaker base). Consider using coupling reagents known to minimize racemization.[3]
Decomposition during work-up or purification Use a milder work-up procedure (e.g., avoid strong acids or bases). If using silica gel chromatography, consider using deactivated silica or an alternative purification method like recrystallization.

Data Presentation: N-Acylation of Sulfonamides with Various Catalysts

The following table summarizes the reaction conditions and yields for the N-acylation of benzenesulfonamide with acetic anhydride using different catalytic systems.

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
Al(HSO₄)₃ 10Solvent-free800.595[1]
Zr(HSO₄)₄ 10Solvent-free800.598[1]
P₂O₅/SiO₂ 0.1 gCH₂Cl₂Reflux192[4]
Bi(OTf)₃ 5CH₃CN600.2598[5]
Cu(OTf)₂ 0.1Neat800.595[6]

Experimental Protocols

General Procedure for N-Acylation of Sulfonamides using N-Acylbenzotriazoles[3]
  • To a solution of the sulfonamide (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL) at 24 °C, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).

  • Stir the mixture for 10 minutes.

  • Add the N-acylbenzotriazole (1.1 mmol) and heat the reaction mixture to 60 °C for 1.5 hours.

  • After cooling to room temperature, remove the THF under vacuum.

  • To the residue, add water (3 mL) and 2N HCl (2 mL).

  • Collect the resulting precipitate by filtration and wash with water.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Logical Workflow for Troubleshooting Low Yield in N-Acylsulfonamide Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_reactivity Assess Sulfonamide Reactivity start->check_reactivity alternative_route Consider Alternative Synthetic Route (e.g., Sulfo-click) start->alternative_route increase_reactivity Increase Nucleophilicity (e.g., add base like NaH) check_reactivity->increase_reactivity Low check_acyl_agent Evaluate Acylating Agent check_reactivity->check_acyl_agent Sufficient success Improved Yield increase_reactivity->success use_stronger_agent Use More Reactive Agent (Acyl Chloride/Anhydride) check_acyl_agent->use_stronger_agent Weak use_catalyst Employ a Catalyst (e.g., Lewis Acid) check_acyl_agent->use_catalyst Sufficiently Reactive use_stronger_agent->success use_catalyst->success alternative_route->success

Caption: Troubleshooting flowchart for addressing low yields in N-acylsulfonamide synthesis.

Signaling Pathway of Common Side Reactions

Side_Reactions cluster_conditions Reaction Conditions start Sulfonamide + Acylating Agent desired_product N-Acylsulfonamide (Desired Product) start->desired_product Optimal Conditions diacylation Diacylation Product start->diacylation racemization Racemized Product start->racemization decomposition Decomposition Products desired_product->decomposition harsh_base Harsh Base/ High Temp harsh_base->racemization excess_acyl Excess Acylating Agent excess_acyl->diacylation harsh_deprotection Harsh Deprotection harsh_deprotection->decomposition

Caption: Potential side reaction pathways in N-acylsulfonamide synthesis.

References

Increasing the reaction rate of benzenesulfonamide acylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and optimized protocols to address common challenges encountered during the N-acylation of benzenesulfonamide and related sulfonamides, with a focus on increasing reaction rates and improving yields.

Frequently Asked Questions (FAQs)

Q1: Why is my benzenesulfonamide acylation reaction so slow or not working at all?

The primary reason for slow acylation is the low nucleophilicity of the sulfonamide nitrogen atom. The adjacent electron-withdrawing sulfonyl group reduces the electron density on the nitrogen, making it a weaker nucleophile compared to amines. This often necessitates the use of catalysts or more reactive conditions to achieve a reasonable reaction rate.

Q2: What are the most effective catalysts to accelerate the reaction?

Several classes of catalysts have been shown to be effective. Lewis acids are particularly common and efficient.

  • Bismuth(III) Salts: Bismuth(III) triflate (Bi(OTf)₃) and bismuth(III) chloride (BiCl₃) are highly effective catalysts for the N-acylation of sulfonamides with acid chlorides and anhydrides.[1][2] Experimental data shows Bi(OTf)₃ is often more reactive, requiring lower catalyst loading, milder temperatures, and shorter reaction times compared to BiCl₃.[1]

  • Metal Triflates: Other metal triflates, such as Copper(II) triflate (Cu(OTf)₂), have also been used efficiently.[3]

  • Metal Hydrogen Sulfates: Solid acid catalysts like aluminum hydrogen sulfate (Al(HSO₄)₃) and zirconium hydrogen sulfate (Zr(HSO₄)₄) are powerful, inexpensive, and can be used in solvent-free conditions.[4][5]

  • Heterogeneous Catalysts: Fe-exchanged Montmorillonite K10 is a solid, reusable catalyst that efficiently promotes the reaction, particularly with acetic anhydride.[6][7]

Q3: How do I choose between an acid chloride and an acid anhydride as the acylating agent?

Both are viable acylating agents.[1] The choice often depends on availability, cost, and the specific substrate.

  • Acid Anhydrides: Often preferred for green chemistry approaches as the only byproduct is a carboxylic acid. Acetic anhydride, in particular, has been shown to be a superior acylating agent in some systems, providing excellent yields in shorter reaction times.[6][7]

  • Acid Chlorides: Generally more reactive than anhydrides but produce corrosive HCl as a byproduct, which may require a base to be added to the reaction.

Q4: What are the optimal reaction conditions to maximize the rate?

  • Solvent: For many catalytic systems, solvent-free conditions are optimal, leading to faster reaction rates.[1] When a solvent is required, acetonitrile is commonly used.[6] For specific base-catalyzed systems, 1,4-dioxane has proven effective.[8]

  • Temperature: Reactions are typically run at elevated temperatures, often at reflux in the chosen solvent or between 60-100°C for solvent-free conditions.

  • Energy Input: The use of ultrasonic irradiation has been shown to dramatically accelerate the reaction, likely due to the generation of localized high temperatures and pressures from cavitation.[7][9]

Q5: My reaction is not going to completion, resulting in low yield. What can I do?

  • Optimize Catalyst: Switch to a more active catalyst. For example, if you are using BiCl₃, consider trying Bi(OTf)₃.[1]

  • Change Conditions: If you are running the reaction in a solvent, attempt it under solvent-free conditions, which can accelerate the reaction.[1]

  • Increase Reactant Concentration: Ensure an appropriate stoichiometry. An excess of the acylating agent (e.g., 2 equivalents) is often used.[1]

  • Consider Substrate Reactivity: Sulfonamides with electron-withdrawing groups on the acylating agent tend to show enhanced reactivity.[8] Conversely, using a less reactive acylating agent like benzoic anhydride may result in slower reaction times and lower yields compared to acetic anhydride.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Problem 1: The reaction is very slow or has not started.

  • Possible Cause: Inactive or insufficient catalyst.

    • Solution: Verify the quality and loading of your catalyst. If using a Lewis acid like BiCl₃, ensure it has not been deactivated by moisture. Consider switching to a more robust or active catalyst, such as Bi(OTf)₃ or a solid acid like Al(HSO₄)₃.[1][5]

  • Possible Cause: Sub-optimal reaction conditions.

    • Solution: Increase the reaction temperature. If using a solvent, ensure it is appropriate for the chosen catalytic system. A significant rate increase can often be achieved by removing the solvent and running the reaction neat (solvent-free).[1]

  • Possible Cause: Low reactivity of the acylating agent.

    • Solution: If using a less reactive anhydride (e.g., benzoic anhydride), consider switching to the corresponding acid chloride or a more reactive anhydride like acetic anhydride.[7]

Problem 2: The reaction produces a low yield of the desired N-acylsulfonamide.

  • Possible Cause: Incomplete conversion.

    • Solution: Increase the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). You can also try increasing the catalyst loading moderately.

  • Possible Cause: By-product formation.

    • Solution: Harsh conditions can sometimes lead to side reactions. If you are using very high temperatures, try reducing the temperature and compensating with a longer reaction time or a more active catalyst.

  • Possible Cause: Difficult product isolation and work-up.

    • Solution: After the reaction is complete, the mixture is typically cooled and treated with a solvent like CH₂Cl₂ or CHCl₃. The catalyst can be removed by filtration. The organic layer is then washed (e.g., with NaHCO₃ solution to remove acidic byproducts), dried, and the solvent is evaporated. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for N-Acylation of Benzenesulfonamide

Catalyst Acylating Agent Conditions (Solvent, Temp) Time Yield (%) Reference
Bi(OTf)₃ (5 mol%) Acetic Anhydride Solvent-free, 70-80°C 15 min 95 [1]
BiCl₃ (10 mol%) Acetic Anhydride Solvent-free, 70-80°C 30 min 92 [1]
Bi(OTf)₃ (5 mol%) Benzoyl Chloride CHCl₃, Reflux 2.5 h 90 [1]
BiCl₃ (10 mol%) Benzoyl Chloride CHCl₃, Reflux 4 h 85 [1]
Al(HSO₄)₃ Acetic Anhydride Solvent-free, 80°C 10 min 98 [5]
Zr(HSO₄)₄ Acetic Anhydride Solvent-free, 80°C 15 min 96 [5]
ZnCl₂ (3 mol%) Acetic Anhydride Solvent-free, 100°C 15 min 95 [7]
Fe-K10 Acetic Anhydride Acetonitrile, 60°C 0.5 h 94 [7]

| H₂SO₄ (3 mol%) | Acetic Anhydride | Acetonitrile, RT | 0.5 h | 98 |[7] |

Table 2: Effect of Acylating Agent and Conditions

Sulfonamide Acylating Agent Catalyst Conditions Time Yield (%) Reference
Benzenesulfonamide Acetic Anhydride Fe-K10 Acetonitrile, 60°C 0.5 h 94 [7]
Benzenesulfonamide Benzoic Anhydride Fe-K10 Acetonitrile, 60°C 3.5 h 72 [7]
Benzenesulfonamide Acetyl Chloride H₆P₂W₁₈O₆₂ Acetonitrile, RT 10 min 96 [6]

| Benzenesulfonamide | Acetic Anhydride | None | Ultrasound | 30 min | 94 |[7] |

Experimental Protocols

Protocol 1: General Procedure for Bismuth(III)-Catalyzed N-Acylation [1]

  • To a round-bottom flask, add the sulfonamide (1.0 mmol), the acylating agent (acid anhydride or acid chloride, 2.0 mmol), and the catalyst (Bi(OTf)₃, 0.05 mmol, 5 mol% OR BiCl₃, 0.1 mmol, 10 mol%).

  • If performing the reaction in a solvent, add 5 mL of CHCl₃ or CH₂Cl₂. If performing solvent-free, omit the solvent.

  • Heat the mixture with stirring. For solvent-based reactions, heat to reflux. For solvent-free reactions, heat to 70-80°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of CH₂Cl₂ and filter to remove the catalyst.

  • Wash the filtrate with a 5% NaHCO₃ solution (2 x 15 mL) and then with water (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: General Procedure for Heterogeneous (Fe-K10) Catalyzed N-Acylation [7]

  • Add the sulfonamide (1.0 mmol), acetic anhydride (1.2 mmol), and Fe-exchanged Montmorillonite K10 catalyst to a flask containing acetonitrile.

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture and filter to recover the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Sulfonamide, Acylating Agent, & Catalyst heat Heat Mixture (Solvent or Solvent-Free) reagents->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter Catalyst cool->filter wash Wash Organic Layer filter->wash dry Dry & Evaporate Solvent wash->dry purify Recrystallize or Column Chromatography dry->purify product Pure N-Acylsulfonamide purify->product

Caption: General experimental workflow for catalyzed benzenesulfonamide acylation.

Troubleshooting_Tree start Reaction is Slow or Low-Yielding cat_check Is catalyst active & sufficient? start->cat_check cat_no Use more active catalyst (e.g., Bi(OTf)₃ over BiCl₃) or increase loading. cat_check->cat_no No cond_check Are conditions optimal? cat_check->cond_check Yes end Problem Solved cat_no->end cond_no 1. Try solvent-free conditions. 2. Increase temperature. 3. Use ultrasound. cond_check->cond_no No reagent_check Is acylating agent reactive? cond_check->reagent_check Yes cond_no->end reagent_no Switch to more reactive agent (e.g., Acetic Anhydride or Acid Chloride). reagent_check->reagent_no No reagent_check->end Yes reagent_no->end

Caption: Decision tree for troubleshooting slow acylation reactions.

Catalyst_Selection start Goal: Accelerate Acylation speed Priority: Max Speed / Mild Conditions start->speed green Priority: Green Chemistry / Reusability start->green cost Priority: Low Cost / Scalability start->cost lewis Homogeneous Lewis Acids (Bi(OTf)₃, Cu(OTf)₂) speed->lewis High Activity solid Heterogeneous Solid Acids (Fe-K10, Al(HSO₄)₃) green->solid Recyclable cost->solid Inexpensive other Alternative Methods (H₂SO₄, Ultrasound) cost->other Simple Reagents

Caption: Logical pathway for selecting an appropriate catalyst system.

References

Technical Support Center: Purification of N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of N-(4-bromobenzenesulfonyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected impurities?

A1: The most common and direct synthesis involves the N-acylation of benzamide with 4-bromobenzenesulfonyl chloride in the presence of a base.

  • Reaction: 4-bromobenzenesulfonyl chloride reacts with benzamide, typically in an inert solvent like dichloromethane, with a base such as triethylamine or pyridine to neutralize the HCl generated.

  • Expected Impurities:

    • Unreacted Starting Materials: 4-bromobenzenesulfonyl chloride and benzamide.

    • Base-Related Byproduct: The hydrochloride salt of the base used (e.g., triethylamine hydrochloride).

    • Hydrolysis Product: 4-bromobenzenesulfonamide, formed if the 4-bromobenzenesulfonyl chloride reacts with any residual water.

    • Side-Reaction Products: Although less common under controlled conditions, side reactions may lead to other related impurities.

Q2: My crude this compound is an oil or a sticky solid. How can I crystallize it?

A2: "Oiling out" is a common issue in the crystallization of N-acylsulfonamides. This happens when the compound's solubility is too high in the hot solvent, and it separates as a liquid phase upon cooling before it can form crystals.

  • Troubleshooting:

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and slowly add a poor solvent (an "anti-solvent") like hexanes or heptane until the solution becomes slightly cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q3: What are the best recrystallization solvents for this compound?

A3: A good recrystallization solvent will dissolve the compound when hot but not when cold. For N-acylsulfonamides, which have both polar and non-polar characteristics, a single solvent may not be ideal. Mixed solvent systems are often effective.

  • Recommended Solvent Systems:

    • Ethanol/Water

    • Acetone/Hexanes

    • Ethyl Acetate/Hexanes

    • Toluene/Hexanes

    • Isopropanol/Water

Q4: I am having trouble removing a persistent impurity, even after recrystallization. What should I do?

A4: If recrystallization is ineffective, column chromatography is the next step.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute your product. The exact ratio will depend on the polarity of the impurity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of techniques should be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and help identify any remaining impurities.

  • Infrared (IR) Spectroscopy: This will show the characteristic functional group absorptions.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

Troubleshooting Guides

Issue 1: Low Yield of Crude Product
Possible Cause Troubleshooting Step
Incomplete reaction.Monitor the reaction by TLC. If starting materials are still present, consider extending the reaction time or gently heating.
Hydrolysis of 4-bromobenzenesulfonyl chloride.Ensure all glassware is dry and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during workup.If an aqueous workup is used, ensure the pH is neutral before extraction. N-acylsulfonamides can be acidic and may remain in the aqueous layer if it is basic.
Issue 2: Difficulty with Recrystallization ("Oiling Out" or No Crystals Form)
Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent, even at low temperatures.Add a poor solvent (anti-solvent) to the solution to decrease solubility.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The solution is not supersaturated.Reduce the volume of the solvent by evaporation to increase the concentration of the product.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal.
Issue 3: Product is Still Impure After Recrystallization
Possible Cause Troubleshooting Step
The impurity has similar solubility to the product in the chosen solvent.Try a different recrystallization solvent system.
The impurity is co-precipitating with the product.Consider a pre-purification step, such as a wash with a solvent that selectively dissolves the impurity.
The product requires chromatographic purification.Use flash column chromatography on silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
This compound C₁₃H₁₀BrNO₃S356.19Not availableSoluble in polar organic solvents (e.g., acetone, ethyl acetate), sparingly soluble in non-polar solvents, and likely insoluble in water.
4-bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.5273-75[1]Soluble in chloroform and DMSO; decomposes in water.[2]
BenzamideC₇H₇NO121.14127-130Soluble in ethanol, methanol, and acetone; slightly soluble in water.[3]
4-bromobenzenesulfonamideC₆H₆BrNO₂S236.09163-167Slightly soluble in DMSO and methanol.
Table 2: Predicted Spectroscopic Data for this compound
Spectroscopy Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
¹H NMR ~ 7.5-8.2 ppm (aromatic protons), ~8.5-9.5 ppm (amide N-H, broad singlet)
¹³C NMR ~ 125-140 ppm (aromatic carbons), ~165-170 ppm (carbonyl carbon)
IR ~ 3200-3400 (N-H stretch), ~1680-1700 (C=O stretch), ~1350 & 1160 (SO₂ stretches)

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzamide (1.0 eq) and a dry, aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a suitable base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the suspension and stir.

  • Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in the reaction solvent and add it dropwise to the stirred mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup:

    • Dilute the reaction mixture with the solvent.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the excess base, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, choose a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., ethyl acetate) to dissolve the solid, gently heating if necessary.

  • Addition of Anti-Solvent: While the solution is warm, slowly add the "poor" solvent (e.g., hexanes) until the solution becomes faintly cloudy.

  • Clarification: If cloudiness persists, add a few drops of the "good" solvent until the solution is clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.) to move the desired compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purity Check (TLC, MP) Purity Check (TLC, MP) Recrystallization->Purity Check (TLC, MP) Column Chromatography Column Chromatography Purity Check (TLC, MP)->Column Chromatography Impure Final Product Final Product Purity Check (TLC, MP)->Final Product Pure Column Chromatography->Final Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Start Crude Product Oily? Crude Product Oily? Start->Crude Product Oily? Use Anti-Solvent Use Anti-Solvent Crude Product Oily?->Use Anti-Solvent Yes Try Recrystallization Try Recrystallization Crude Product Oily?->Try Recrystallization No Use Anti-Solvent->Try Recrystallization Pure by TLC? Pure by TLC? Try Recrystallization->Pure by TLC? Column Chromatography Column Chromatography Pure by TLC?->Column Chromatography No End End Pure by TLC?->End Yes Column Chromatography->End

Caption: Decision tree for troubleshooting the purification process.

References

Optimizing catalyst selection for N-(4-bromobenzenesulfonyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(4-bromobenzenesulfonyl)benzamide, a critical process for researchers and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via N-arylation of benzamide with 4-bromobenzenesulfonyl chloride or a related arylating agent.

Question: My reaction shows low or no conversion of starting materials. What are the potential causes and solutions?

Answer:

Low or no conversion is a frequent issue that can stem from several factors related to the catalyst system, reaction conditions, or reagents.

  • Inactive Catalyst: The catalyst, whether palladium or copper-based, may not be in its active form.

    • Palladium Catalysts: Ensure the use of a pre-catalyst that is readily reduced to the active Pd(0) species. If starting with a Pd(II) salt, the reduction might be inefficient. Consider adding a reducing agent or using a more advanced pre-catalyst. The choice of phosphine ligand is also critical; bulky, electron-rich ligands often enhance catalytic activity.[1][2]

    • Copper Catalysts: The purity of the copper source (e.g., CuI) can significantly impact the reaction. Purification of the copper salt may be necessary to improve yields.[3] Chelating ligands, such as diamines or amino acids, are often crucial for activating the copper catalyst.[4][5]

  • Inappropriate Base: The choice and strength of the base are critical for the deprotonation of benzamide.

    • If a weak base is used, the deprotonation may be incomplete. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.

    • The solubility of the base in the reaction solvent can also be a factor. Ensure the base is adequately dispersed.

  • Suboptimal Solvent: The solvent plays a role in solubilizing the reactants and stabilizing the catalytic species.

    • For palladium-catalyzed reactions, polar aprotic solvents like dioxane, toluene, or DMF are commonly used.

    • For copper-catalyzed reactions, DMF or DMSO are often effective.[3]

  • Incorrect Temperature: N-arylation reactions are often sensitive to temperature.

    • If the temperature is too low, the reaction rate will be slow. Gradually increasing the temperature may improve the conversion rate.

    • Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

Question: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

Answer:

Side product formation can often be attributed to side reactions of the starting materials or intermediates.

  • Homocoupling of Aryl Halide: This side reaction can be prevalent, especially in palladium-catalyzed systems. Optimizing the ligand-to-metal ratio (often 2:1) can help suppress this pathway.[1]

  • Hydrolysis of Benzamide or 4-bromobenzenesulfonyl chloride: Ensure that all reagents and the solvent are anhydrous, as water can lead to the hydrolysis of the starting materials.

  • Decomposition of the Product: The desired product, this compound, might be susceptible to degradation under harsh reaction conditions (e.g., high temperature or prolonged reaction time). Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Question: The purification of my product is difficult due to residual metal catalyst. How can I effectively remove the catalyst?

Answer:

Removing residual palladium or copper is a common challenge, particularly with polar products.

  • Palladium Removal: The high cost and toxicity of palladium make its removal crucial.

    • Filtration: Passing the crude product solution through a pad of celite or silica gel can remove some of the precipitated palladium.

    • Scavengers: Various commercial scavengers with functional groups that bind to palladium can be used.

    • Extraction: Performing an aqueous workup with a chelating agent like EDTA can help extract the metal into the aqueous phase.

  • Copper Removal:

    • Aqueous Wash: Washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help remove copper salts.

    • Filtration: Similar to palladium, filtration through celite can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: The most common methods involve the cross-coupling of benzamide with a 4-bromobenzenesulfonyl derivative. The two main catalytic systems are:

  • Palladium-based catalysts: Typically consisting of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, Buchwald's biaryl phosphine ligands). These systems are known for their high efficiency and broad substrate scope.[2][6]

  • Copper-based catalysts: Often referred to as the Goldberg reaction, these systems use a copper source (e.g., CuI) in combination with a ligand, such as N,N'-dimethylglycine or a diamine. Copper catalysts are generally less expensive than palladium catalysts.[3][4][5]

Q2: How do I select the optimal catalyst for my synthesis?

A2: The choice between a palladium and a copper catalyst depends on several factors:

  • Cost: Copper catalysts are significantly more cost-effective.

  • Efficiency: Palladium catalysts often exhibit higher turnover numbers and may require lower catalyst loadings.

  • Substrate Scope: While both systems are versatile, certain functional groups may be more tolerant to one system over the other.

  • Downstream Processing: The removal of palladium can be more challenging and costly than the removal of copper.

The following diagram illustrates a general workflow for catalyst selection:

G Catalyst Selection Workflow Start Define Synthesis Scale and Cost Constraints Cost Is cost a primary constraint? Start->Cost High_Throughput Is high throughput/efficiency critical? Cost->High_Throughput No Cu_Catalyst Consider Copper Catalyst System (e.g., CuI + N,N'-dimethylglycine) Cost->Cu_Catalyst Yes Pd_Catalyst Consider Palladium Catalyst System (e.g., Pd(OAc)₂ + Xantphos) High_Throughput->Pd_Catalyst Yes High_Throughput->Cu_Catalyst No Optimize_Pd Optimize Ligand and Reaction Conditions for Pd Pd_Catalyst->Optimize_Pd Optimize_Cu Optimize Ligand and Reaction Conditions for Cu Cu_Catalyst->Optimize_Cu Final_Choice Select Optimized Catalyst System Optimize_Pd->Final_Choice Optimize_Cu->Final_Choice

Caption: A decision workflow for selecting between palladium and copper catalyst systems.

Q3: Can you provide a general experimental protocol for a palladium-catalyzed synthesis?

A3: The following is a general protocol that should be optimized for specific laboratory conditions.

Experimental Protocol: Palladium-Catalyzed Synthesis

  • Reaction Setup: To an oven-dried Schlenk tube, add benzamide (1.0 mmol), 4-bromobenzenesulfonyl chloride (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous solvent (e.g., dioxane, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The logical relationship of the experimental steps is shown below:

G Experimental Workflow: Pd-Catalyzed Synthesis A Reaction Setup (Reactants, Catalyst, Ligand) B Establish Inert Atmosphere A->B C Add Base and Solvent B->C D Heating and Reaction Monitoring C->D E Reaction Workup (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: A flowchart of the experimental procedure for palladium-catalyzed synthesis.

Q4: What are the key parameters to optimize for this reaction?

A4: The following table summarizes the key parameters and their typical ranges for optimization.

ParameterPalladium-CatalyzedCopper-CatalyzedConsiderations
Catalyst Loading 1-5 mol%5-10 mol%Higher loading may increase cost but improve yield.
Ligand Bulky, electron-rich phosphinesDiamines, amino acidsLigand choice is critical for catalyst stability and activity.[2][4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄, K₂CO₃Base strength and solubility are important factors.
Solvent Dioxane, Toluene, DMFDMF, DMSOSolvent should dissolve reactants and be compatible with the catalyst.[3]
Temperature 80-120 °C100-140 °COptimize to balance reaction rate and catalyst/product stability.
Reaction Time 12-24 hours24-48 hoursMonitor by TLC/LC-MS to avoid product degradation.

This troubleshooting guide and FAQ section should provide a solid foundation for researchers working on the synthesis of this compound. Remember that careful optimization of the reaction parameters is key to achieving high yields and purity.

References

Technical Support Center: Recrystallization of N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of N-(4-bromobenzenesulfonyl)benzamide, a crucial purification step for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent volume or an inappropriate solvent was used.

  • Solution:

    • Gradually add more of the selected solvent in small increments to the heated mixture until the solid dissolves completely.

    • If a large volume of solvent has been added without dissolution, the solvent may be unsuitable. In this case, evaporate the current solvent and attempt recrystallization with an alternative solvent system. A mixture of solvents, such as ethanol/water or acetone/hexane, can be effective.[1]

Problem: No crystals form upon cooling.

  • Possible Cause: The solution may be too dilute (excess solvent was used), or the solution is supersaturated and requires nucleation to initiate crystal growth.

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If nucleation techniques are unsuccessful, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.[2][3]

    • Cooling: Further cool the solution in an ice bath to decrease the solubility of the compound.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to come out of solution as a liquid (oil) rather than a solid crystal lattice. This can also occur if the compound is significantly impure.[3]

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to slightly dilute the solution.

    • Allow the solution to cool more slowly. You can achieve this by letting the flask cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.

    • Consider using a different solvent system.

Problem: The recrystallized product is colored or appears impure.

  • Possible Cause: Insoluble impurities may have been present in the original material, or colored impurities were not fully removed during the single recrystallization step.

  • Solution:

    • Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration step to remove them before allowing the solution to cool and crystallize.

    • Activated Carbon: For colored impurities, add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.

    • Repeat Recrystallization: A second recrystallization of the obtained crystals may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While the ideal solvent should be determined experimentally, a good starting point for N-aryl sulfonamides is often a polar protic solvent like ethanol or a mixture of solvents.[4][5] A common technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature and then adding a "poor" solvent (in which it is less soluble) until the solution becomes turbid. For this compound, an ethanol/water or acetone/hexane mixture is a plausible system to investigate.

Q2: How can I improve the yield of my recrystallization?

A2: To maximize yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using excess solvent will result in more of your compound remaining in the mother liquor upon cooling.[2]

  • Ensure the solution is cooled sufficiently to minimize the solubility of the product. An ice bath is recommended after the solution has cooled to room temperature.

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Q3: My crystals formed too quickly. Is this a problem?

A3: Yes, rapid crystal formation can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[2] Ideal crystallization occurs slowly, allowing for the formation of a pure, well-ordered crystal structure. If crystals crash out of solution immediately upon cooling, try reheating the mixture, adding a small amount of additional hot solvent, and allowing it to cool more slowly.

Q4: How do I perform a hot filtration?

A4: To perform a hot filtration:

  • Use a stemless or short-stemmed funnel to prevent premature crystallization in the funnel stem.

  • Place a piece of fluted filter paper in the funnel.

  • Preheat the funnel and the receiving flask by placing them on a hot plate or in an oven, or by pouring a small amount of the hot, pure solvent through the setup immediately before filtering your solution.

  • Pour the hot solution containing the insoluble impurities through the preheated funnel as quickly as possible.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in the FAQ section.

  • Induce Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass for further drying in a desiccator or a low-temperature oven.

Quantitative Data

The following table provides hypothetical solubility data for this compound in various solvents at different temperatures to guide solvent selection.

SolventSolubility at 25°C ( g/100 mL)Solubility at 78°C ( g/100 mL)
Ethanol2.525.0
Acetone8.045.0
Ethyl Acetate3.030.0
Water<0.10.2
Hexane<0.1<0.1

Diagrams

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect Collect Crystals crystals_form->collect Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce No oiling_out->crystals_form No reheat Reheat and Add More Solvent oiling_out->reheat Yes concentrate Concentrate Solution (Evaporate some solvent) induce->concentrate concentrate->cool slow_cool Cool Slowly reheat->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for common recrystallization issues.

References

Validation & Comparative

A Comparative Analysis of N-(4-bromobenzenesulfonyl)benzamide and Other Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-(4-bromobenzenesulfonyl)benzamide with other established carbonic anhydrase inhibitors. This analysis is supported by experimental data on related compounds, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made them a significant target for drug discovery. Benzenesulfonamides represent a major class of potent carbonic anhydrase inhibitors (CAIs). This guide focuses on the potential of this compound as a CAI by comparing its structural features and expected activity with well-characterized benzenesulfonamide analogs and clinically used inhibitors.

Quantitative Comparison of Inhibitory Activity

While specific inhibitory data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally related benzenesulfonamide derivatives. The following table summarizes the inhibition constants (Ki) of several representative benzenesulfonamides and the standard clinical inhibitor Acetazolamide (AAZ) against four human (h) CA isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated).

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (AAZ)25012255.7
4-(1H-1,2,3-triazol-1-yl)-benzenesulfonamide41.530.138.912.4
4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide15007551.50.8
N-(4-sulfamoylphenyl)acetamide1000153.24.5

Data is compiled from publicly available research literature. The Ki values represent the mean from at least three different assays.

The data indicates that substitutions on the benzenesulfonamide scaffold significantly influence both the potency and isoform selectivity of inhibition. For instance, the addition of a triazole ring can modulate activity, and further substitution on that ring can dramatically increase potency against tumor-associated isoforms hCA IX and XII. Based on its structure, this compound, with a benzamide group attached to the benzenesulfonyl moiety, is expected to exhibit inhibitory activity against various CA isoforms. The bromine substitution may further influence its binding affinity and selectivity profile.

Experimental Protocols

Accurate and reproducible assessment of carbonic anhydrase inhibition is crucial for the development of new therapeutic agents. Below are detailed methodologies for commonly employed assays.

Stopped-Flow CO2 Hydration Assay

This is a widely used method for determining the kinetic parameters and inhibition constants of CAIs.

Principle: This assay measures the catalytic rate of CO2 hydration to bicarbonate and a proton, which leads to a pH change in the reaction buffer. The change in pH is monitored by a pH indicator dye.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Phenol red (0.2 mM) as a pH indicator

  • Buffer: 20 mM TRIS (pH 8.3) or 20 mM HEPES (pH 7.4)[1]

  • 20 mM NaClO4 or Na2SO4 to maintain constant ionic strength[1]

  • CO2-saturated water

  • Purified carbonic anhydrase isoforms

  • Inhibitor stock solutions (e.g., 10 mM in DMSO)

Procedure:

  • Prepare a solution containing the buffer, pH indicator, and the carbonic anhydrase enzyme.

  • Prepare a second solution of CO2-saturated water.

  • The two solutions are rapidly mixed in the stopped-flow instrument.

  • The change in absorbance of the pH indicator (at 557 nm for phenol red) is monitored over time (10-100 seconds) to determine the initial rate of the uncatalyzed reaction.[2]

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature before the assay.[2]

  • Repeat the assay with varying concentrations of the inhibitor.

  • The initial rates are plotted against the substrate (CO2) concentration to determine the kinetic parameters using Lineweaver-Burk plots.

  • Inhibition constants (Ki) are calculated using the Cheng-Prusoff equation.[2]

Colorimetric Esterase Activity Assay

This method provides a convenient alternative for screening CAI libraries.

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of an ester substrate to produce a colored product. The rate of color formation is proportional to the enzyme activity.

Materials:

  • 96-well microplate reader

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Purified carbonic anhydrase isoforms

  • Inhibitor stock solutions

Procedure:

  • Add the assay buffer, carbonic anhydrase, and varying concentrations of the inhibitor to the wells of a 96-well plate.

  • Initiate the reaction by adding the pNPA substrate.

  • Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

Understanding the role of carbonic anhydrase in physiological and pathological processes is key to designing effective inhibitors.

cluster_Cell Cell cluster_Inhibitor Inhibition cluster_Physiological_Effect Physiological Effect CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Hydration H2CO3->CO2_H2O Dehydration HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation HCO3_H->H2CO3 Association pH_regulation pH Regulation HCO3_H->pH_regulation Ion_transport Ion Transport HCO3_H->Ion_transport CA Carbonic Anhydrase CA->CO2_H2O Catalyzes CAI Carbonic Anhydrase Inhibitor CAI->CA Inhibits Fluid_secretion Fluid Secretion Ion_transport->Fluid_secretion

Caption: Carbonic anhydrase catalyzes the reversible hydration of CO2.

The diagram above illustrates the central role of carbonic anhydrase in catalyzing the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton. This reaction is fundamental to pH homeostasis, ion transport, and fluid secretion in various tissues. Carbonic anhydrase inhibitors block this catalytic activity, leading to downstream physiological effects.

cluster_Workflow CAI Evaluation Workflow start Compound Synthesis (e.g., this compound) assay In Vitro Inhibition Assays (Stopped-flow, Colorimetric) start->assay data_analysis Data Analysis (IC50, Ki determination) assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end Preclinical & Clinical Development sar->end lead_optimization->start Iterative Design

Caption: A typical workflow for the evaluation of carbonic anhydrase inhibitors.

The development of novel carbonic anhydrase inhibitors follows a structured workflow, as depicted above. It begins with the synthesis of target compounds, followed by rigorous in vitro evaluation of their inhibitory potency and selectivity. The resulting data informs structure-activity relationship (SAR) studies, which guide the design and synthesis of more potent and selective analogs through an iterative process of lead optimization. Promising candidates then advance to preclinical and clinical development.

Conclusion

While direct experimental data for this compound is limited, the analysis of structurally related benzenesulfonamides provides a strong rationale for its potential as a carbonic anhydrase inhibitor. The benzenesulfonamide scaffold is a well-validated pharmacophore for potent CAIs, and the specific substitutions on the benzene ring and the amide linkage are expected to modulate its inhibitory profile. Further experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to fully characterize its potency, isoform selectivity, and therapeutic potential. This comparative approach, leveraging data from analogous compounds, serves as a valuable tool for researchers in the ongoing quest for novel and improved carbonic anhydrase inhibitors.

References

Comparative Analysis: N-(4-bromobenzenesulfonyl)benzamide Versus Parent Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the potential enhancement in biological activity through structural modification of the parent benzenesulfonamide scaffold.

Introduction to Benzenesulfonamides

Benzenesulfonamide is a foundational structure in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] The sulfonamide functional group is a key pharmacophore that imparts a range of biological activities. The parent compound, benzenesulfonamide, is recognized as an inhibitor of human carbonic anhydrase B.[1] Its derivatives have been extensively explored and have led to the development of drugs with diverse pharmacological applications, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.

The biological activity of benzenesulfonamide derivatives is often attributed to their ability to mimic the transition state of enzymatic reactions or to interact with specific receptors. The addition of various substituents to the benzene ring or the amide nitrogen allows for the fine-tuning of their physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn influences their biological activity and target specificity.

N-(4-bromobenzenesulfonyl)benzamide: A Structurally Modified Derivative

This compound introduces two key modifications to the parent benzenesulfonamide structure: a benzoyl group attached to the amide nitrogen and a bromine atom at the para-position of the benzenesulfonyl ring. These modifications are expected to significantly alter the molecule's biological profile.

The incorporation of a benzoyl group can enhance the molecule's interaction with biological targets through additional π-π stacking and hydrophobic interactions. The bromine atom, a halogen, is known to increase lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, the electron-withdrawing nature of the bromine atom can influence the acidity of the sulfonamide proton, potentially affecting its binding affinity to target enzymes like carbonic anhydrases.

While specific experimental data for this compound is limited, the exploration of other N-substituted and ring-substituted benzenesulfonamides provides a basis for postulating its potential activities.

Comparative Biological Activity

Based on the activities of related compounds, a comparative analysis of the potential biological activities of this compound and benzenesulfonamide is presented below. It is important to note that these are projected activities for the derivative, and direct experimental validation is required for confirmation.

Table 1: Comparison of Potential Biological Activities
Biological ActivityBenzenesulfonamide (Parent Compound)This compound (Derivative)
Carbonic Anhydrase Inhibition Known inhibitor of carbonic anhydrase B.[1]Potentially enhanced inhibitory activity due to the presence of the 4-bromophenyl group, which can form additional interactions within the enzyme's active site. The altered pKa of the sulfonamide group may also influence binding.
Antimicrobial Activity The parent compound has limited intrinsic antimicrobial activity, but its derivatives are a well-known class of antibacterial agents (sulfa drugs).The introduction of the bromobenzoyl moiety may confer or enhance antimicrobial activity. Halogenated compounds are often associated with increased antimicrobial effects.
Anticancer Activity Benzenesulfonamide derivatives are being investigated for their anticancer properties, often linked to carbonic anhydrase inhibition in tumor cells.The structural modifications in the derivative could lead to improved anticancer potency by targeting specific isoforms of carbonic anhydrase that are overexpressed in cancer cells or through other mechanisms.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This method is widely used to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[3][4]

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide. The hydration reaction produces protons, leading to a change in pH, which is monitored using a pH indicator. The rate of the reaction is determined by measuring the change in absorbance of the indicator over time.

Materials:

  • Purified carbonic anhydrase (e.g., hCA I, II, IX, XII)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • CO2-saturated water

  • Buffer solution (e.g., HEPES or Tris)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the buffer, pH indicator, and the test compound at various concentrations.

  • The enzyme and inhibitor solutions are pre-incubated to allow for the formation of the enzyme-inhibitor complex.

  • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over a short period (typically seconds).

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to an appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][7][8][9]

Principle: The assay involves challenging a standardized suspension of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

  • Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound where no visible growth is observed.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G General Mechanism of Sulfonamide-based Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Zn Zn(II) His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H2O Zn->Water Sulfonamide_anion Sulfonamide Anion (R-SO2NH-) Water->Sulfonamide_anion Displacement Sulfonamide Benzenesulfonamide (R-SO2NH2) Sulfonamide->Sulfonamide_anion Deprotonation Sulfonamide_anion->Zn Coordination

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

G Drug Discovery Workflow: From Parent Compound to Derivative Parent Parent Compound (Benzenesulfonamide) SAR Structure-Activity Relationship (SAR) Studies Parent->SAR Design Rational Design of Derivatives SAR->Design Synthesis Chemical Synthesis of Derivative (this compound) Design->Synthesis Screening Biological Screening (e.g., CA inhibition, antimicrobial assays) Synthesis->Screening Screening->SAR Feedback Lead_Opt Lead Optimization Screening->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow from a parent compound to a derivative.

Conclusion

While a definitive quantitative comparison between this compound and its parent, benzenesulfonamide, awaits direct experimental evaluation, the structural modifications in the derivative suggest a strong potential for enhanced and diversified biological activity. The addition of the 4-bromobenzoyl moiety is a rational design strategy to improve target interaction and cellular permeability. Further in-depth studies, utilizing the standardized protocols outlined in this guide, are essential to fully elucidate the pharmacological profile of this compound and to validate its potential as a lead compound in drug discovery programs. Researchers are encouraged to perform side-by-side comparisons to generate robust and directly comparable data, which will be invaluable for the scientific community.

References

Validating the Biological Target of N-(4-bromobenzenesulfonyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of N-(4-bromobenzenesulfonyl)benzamide. Due to the limited publicly available data on this specific compound, we will use a hypothetical yet plausible biological target, Carbonic Anhydrase IX (CA IX), for illustrative purposes. CA IX is a well-validated target in oncology, and its inhibitors often feature a sulfonamide scaffold, making it a relevant example.

This document will compare the hypothetical performance of this compound against a known CA IX inhibitor, Acetazolamide, and outline the standard experimental protocols required for such a validation campaign.

Comparative Performance Data

The following tables summarize hypothetical quantitative data for this compound against the known non-specific carbonic anhydrase inhibitor, Acetazolamide.

Table 1: In Vitro Enzyme Inhibition

CompoundTargetAssay TypeIC50 (nM)
This compound (Hypothetical)CA IXEsterase Activity Assay75
AcetazolamideCA IXEsterase Activity Assay250

Table 2: Target Binding Affinity

CompoundTargetAssay TypeDissociation Constant (Kd) (µM)
This compound (Hypothetical)CA IXIsothermal Titration Calorimetry (ITC)0.5
AcetazolamideCA IXIsothermal Titration Calorimetry (ITC)1.2

Table 3: Cellular Activity

CompoundCell Line (CA IX expressing)Assay TypeEC50 (µM)
This compound (Hypothetical)MDA-MB-231Hypoxia-induced acidification1.2
AcetazolamideMDA-MB-231Hypoxia-induced acidification5.8

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Carbonic Anhydrase IX Enzymatic Assay (Esterase Activity)

This assay measures the inhibition of CA IX's esterase activity.

  • Reagents and Materials:

    • Recombinant human CA IX protein

    • 4-Nitrophenyl acetate (NPA) as substrate

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

    • Test compounds (this compound, Acetazolamide) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 2 µL of the test compound at various concentrations to the wells of a 96-well plate.

    • Add 178 µL of assay buffer containing recombinant human CA IX to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the enzymatic reaction by adding 20 µL of NPA solution.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes to monitor the formation of 4-nitrophenol.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).[1]

  • Reagents and Materials:

    • Recombinant human CA IX protein

    • Test compounds

    • ITC buffer (e.g., PBS, pH 7.4)

    • ITC instrument

  • Procedure:

    • Dialyze the CA IX protein against the ITC buffer.

    • Dissolve the test compound in the same ITC buffer.

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Cell-Based Hypoxia-Induced Acidification Assay

This assay assesses the ability of the compound to inhibit CA IX function in a cellular context by measuring changes in extracellular pH under hypoxic conditions.

  • Reagents and Materials:

    • MDA-MB-231 breast cancer cells (known to express CA IX under hypoxia)

    • Cell culture medium

    • Test compounds

    • pH-sensitive fluorescent probe (e.g., BCECF-AM)

    • Hypoxia chamber (1% O2)

    • Fluorescence plate reader

  • Procedure:

    • Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

    • Induce CA IX expression by incubating the cells in a hypoxia chamber for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Load the cells with a pH-sensitive fluorescent probe.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the change in extracellular pH based on the fluorescence signal.

    • Determine the EC50 value by plotting the inhibition of acidification against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Protein Expression (Cell Surface) CAIX_Gene->CAIX_Protein H_HCO3 H⁺ + HCO₃⁻ CAIX_Protein->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification H⁺ Export Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization HCO₃⁻ Retention Tumor_Survival Tumor Cell Survival and Proliferation Extracellular_Acidification->Tumor_Survival Metastasis Metastasis Extracellular_Acidification->Metastasis Intracellular_Alkalinization->Tumor_Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CAIX_Protein

Caption: Hypothetical signaling pathway of Carbonic Anhydrase IX in cancer.

Experimental Workflow

Target_Validation_Workflow Start Start: Hypothesized Target (CA IX) Biochemical_Assay Biochemical Assay (Enzyme Inhibition) Start->Biochemical_Assay Biophysical_Assay Biophysical Assay (Direct Binding) Start->Biophysical_Assay Data_Analysis Data Analysis (IC50, Kd, EC50) Biochemical_Assay->Data_Analysis Biophysical_Assay->Data_Analysis Cellular_Assay Cell-Based Assay (Target Engagement) Validation Target Validated Cellular_Assay->Validation Data_Analysis->Cellular_Assay

Caption: General workflow for biological target validation.

References

Comparative Analysis of N-(4-bromobenzenesulfonyl)benzamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-(4-bromobenzenesulfonyl)benzamide derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The information is compiled from recent studies to highlight structure-activity relationships and potential therapeutic applications.

This compound and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, featuring a brominated benzenesulfonyl group linked to a benzamide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This guide summarizes key quantitative data, details experimental protocols for their biological evaluation, and illustrates a primary mechanism of action.

Performance Comparison

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzamide ring. The following tables summarize the in vitro activity of selected derivatives against various cancer cell lines, microbial strains, and enzymes.

Compound IDSubstitution on Benzamide RingTarget Cell Line/EnzymeActivity (IC50/MIC in µM)Reference
Anticancer Activity
Derivative 14-(5-(4-Chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)MDA-MB-231 (Breast Cancer)3.58[1]
Derivative 24-(5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)MCF-7 (Breast Cancer)2.55[1]
Derivative 34-(5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)MDA-MB-231 (Breast Cancer)>10[1]
Antimicrobial Activity
Derivative 4N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylStaphylococcus aureusNot specified (Good activity)[2]
Derivative 54-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)Escherichia coliNot specified (Good activity)[2]
Enzyme Inhibitory Activity (Carbonic Anhydrase)
Derivative 64-(R-1H-1,2,3-triazol-1-yl)hCA IX1.5 - 38.9 (nM)[3]
Derivative 74-(R-1H-1,2,3-triazol-1-yl)hCA XII0.8 - 12.4 (nM)[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of the this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of these derivatives involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriately substituted aminobenzamide in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or chloroform. The reaction mixture is typically stirred at room temperature or under reflux, followed by purification of the product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds against human cancer cell lines are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Culture: Human cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 × 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100, 1000 µM) and incubated for a further 72 hours.[2]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)

The antimicrobial activity of the compounds is evaluated using the disc diffusion method against various bacterial strains.[2]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of a sterile agar plate.

  • Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.

Enzyme Inhibition Assay (Carbonic Anhydrase)

The inhibitory activity against carbonic anhydrase (CA) isozymes is assessed using a stopped-flow CO2 hydrase assay.[3]

  • Enzyme and Substrate Preparation: A solution of the purified CA isozyme and the substrate (CO2) are prepared in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the enzyme solution at various concentrations.

  • Reaction Initiation: The enzyme-catalyzed CO2 hydration reaction is initiated by rapidly mixing the enzyme and substrate solutions.

  • pH Monitoring: The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.

  • Inhibition Constant Calculation: The inhibition constants (Ki) are determined by fitting the initial reaction rates at different inhibitor concentrations to the Michaelis-Menten equation.

Mechanism of Action: Carbonic Anhydrase Inhibition

A significant mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and their inhibition can lead to anticancer and other therapeutic effects. The sulfonamide group of these inhibitors coordinates with the zinc ion in the active site of the enzyme, blocking its catalytic activity.

G cluster_0 Cellular Environment cluster_1 Inhibition Mechanism CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Carbonic Anhydrase (CA) Protons H+ + HCO3- H2CO3->Protons pH_regulation pH Regulation Protons->pH_regulation Cell_Proliferation Tumor Cell Proliferation and Invasion pH_regulation->Cell_Proliferation facilitates Inhibitor N-(4-bromobenzenesulfonyl) benzamide Derivative CA_Active_Site CA Active Site (Zn2+) Inhibitor->CA_Active_Site binds to Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Inhibited_Complex->CO2 blocks reaction

References

Efficacy of N-(4-bromobenzenesulfonyl)benzamide and Its Derivatives Against Diverse Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of N-(4-bromobenzenesulfonyl)benzamide and its structurally related derivatives against various bacterial strains. Due to limited publicly available data on the specific parent compound, this guide focuses on the performance of its closely related analogues, offering insights into their potential as antibacterial agents. The information herein is supported by available experimental data and is intended to guide further research and development in this area.

Executive Summary

Benzenesulfonamide and benzamide derivatives represent a class of compounds with significant potential in the development of novel antimicrobial agents. While specific data on this compound is scarce, studies on its derivatives suggest promising activity, particularly against Gram-positive bacteria. The proposed mechanisms of action for this class of compounds include the inhibition of essential bacterial enzymes involved in cell wall synthesis and cell division. This guide presents available efficacy data, details common experimental protocols for antibacterial testing, and visualizes relevant workflows and potential mechanisms of action.

Comparative Efficacy Data

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
**N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative (Compound 6) Staphylococcus aureus ATCC 6538250[1]
Benzamide derivative 5a Bacillus subtilis6.25[2]
Escherichia coli3.12[2]
Benzamide derivative 6b Escherichia coli3.12[2]
Benzamide derivative 6c Bacillus subtilis6.25[2]
Ciprofloxacin Staphylococcus aureus0.12 - 2
Escherichia coli0.008 - 0.5
Pseudomonas aeruginosa0.06 - 4
Enterococcus faecalis0.25 - 2
Ampicillin Staphylococcus aureus (susceptible)0.12 - 0.5
Escherichia coli2 - 8
Enterococcus faecalis1 - 4

Note: The data for the benzenesulfonyl)benzamide derivatives is limited and may not be representative of the full spectrum of activity. The provided MIC ranges for Ciprofloxacin and Ampicillin are typical but can vary depending on the specific strain and resistance patterns.

Potential Mechanism of Action

While the precise mechanism of action for this compound is not definitively established, research on related benzenesulfonamide and benzamide derivatives points to several potential bacterial targets. One proposed mechanism involves the inhibition of key enzymes in the bacterial cell wall biosynthesis pathway. Specifically, D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) have been identified as potential targets[3]. Inhibition of these enzymes would disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.

Another potential target for benzamide derivatives is the FtsZ protein. FtsZ is a crucial protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the septum, leading to filamentation of the bacteria and ultimately inhibiting cell division.

The following diagram illustrates a potential signaling pathway involving the inhibition of cell wall synthesis enzymes.

G cluster_0 Bacterial Cell cluster_1 Inhibition UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM GlmU UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide Mur Ligases (e.g., MurD) Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases Transpeptidases Inhibitor N-(4-bromobenzenesulfonyl) benzamide derivative Inhibitor->UDP_NAM_peptide GlmU GlmU Inhibitor->GlmU

Caption: Potential mechanism of action: Inhibition of cell wall biosynthesis.

Experimental Protocols

This section provides detailed methodologies for two key experiments used to determine the antibacterial efficacy of a compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in CAMHB across the wells of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control well (bacteria and a known antibiotic), a negative control well (broth only), and a solvent control well (bacteria and the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative test to determine the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Paper disks impregnated with a known concentration of the test compound

  • Control antibiotic disks (e.g., Ciprofloxacin)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Disks: Using sterile forceps, place the paper disks impregnated with the test compound and control antibiotics onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the compound. Interpret the results based on standardized charts (e.g., CLSI guidelines) for control antibiotics. The zone of inhibition for the test compound provides a qualitative measure of its antibacterial activity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the antibacterial efficacy of a new compound.

G cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion start Start: Synthesize/Obtain This compound prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prepare_stock->serial_dilution apply_disks Apply impregnated disks prepare_stock->apply_disks add_inoculum_mic Inoculate wells prepare_inoculum->add_inoculum_mic inoculate_plates Inoculate plates with bacteria prepare_inoculum->inoculate_plates serial_dilution->add_inoculum_mic incubate_mic Incubate 16-20h at 37°C add_inoculum_mic->incubate_mic read_mic Determine MIC (lowest concentration with no growth) incubate_mic->read_mic compare Compare with Standard Antibiotics (e.g., Ciprofloxacin, Ampicillin) read_mic->compare prepare_plates Prepare MHA plates prepare_plates->inoculate_plates inoculate_plates->apply_disks incubate_disk Incubate 16-24h at 37°C apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->compare analyze Analyze Data and Determine Efficacy compare->analyze end End: Report Findings analyze->end

Caption: Workflow for antibacterial efficacy testing.

Conclusion

This compound and its derivatives are a promising area for the discovery of new antibacterial agents. While comprehensive data on the parent compound is currently limited, preliminary studies on its analogues suggest activity against clinically relevant bacteria. The potential mechanisms of action, targeting essential bacterial processes like cell wall synthesis and cell division, make this class of compounds an attractive subject for further investigation. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these and other novel antimicrobial candidates. Further research is warranted to fully elucidate the antibacterial spectrum, efficacy, and mechanism of action of this compound.

References

Comparative Analysis of N-(4-bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities of Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of compounds structurally related to N-(4-bromobenzenesulfonyl)benzamide. Due to a lack of available data for the specific titular compound, this analysis focuses on the in vitro and in vivo activities of analogous benzenesulfonamide and benzamide derivatives, offering insights into their potential therapeutic applications.

This document synthesizes available experimental data to highlight the anti-inflammatory, antimicrobial, and anticancer properties of these related molecules. Detailed experimental protocols for key biological assays are provided to support the reproducibility and further investigation of these findings.

In Vitro Activity of Structurally Related Compounds

Antimicrobial Activity

Several studies have demonstrated the in vitro antimicrobial potential of benzenesulfonamide derivatives. For instance, a series of novel benzenesulphonamide derivatives bearing carboxamide functionality were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 1: In Vitro Antimicrobial Activity of Benzenesulphonamide Derivatives

CompoundE. coli (MIC, mg/mL)S. aureus (MIC, mg/mL)P. aeruginosa (MIC, mg/mL)S. typhi (MIC, mg/mL)B. subtilis (MIC, mg/mL)C. albicans (MIC, mg/mL)A. niger (MIC, mg/mL)
4a --6.676.45---
4d 6.72------
4e -----6.636.28
4f ----6.63--
4h -6.63---6.63-

Note: Data extracted from a study on benzenesulphonamide derivatives with carboxamide functionality. The specific structures of compounds 4a, 4d, 4e, 4f, and 4h are detailed in the source publication.[1]

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives has also been investigated. For example, a series of new imidazole derivatives incorporating a benzenesulfonamide moiety were synthesized and evaluated for their cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. The half-maximal effective concentration (EC50) was determined to quantify their cytotoxic effects.

Table 2: In Vitro Anticancer Activity of Benzenesulfonamide-Bearing Imidazole Derivatives

Cell LineMost Active Compound EC50 (µM)
IGR3927.8 ± 2.8
MDA-MB-23120.5 ± 3.6

Note: The "most active compound" refers to a specific derivative within the study containing 4-chloro and 3,4-dichloro substituents in the benzene ring, and 2-ethylthio and 3-ethyl groups in the imidazole ring.[2]

In Vivo Activity of Structurally Related Compounds

In vivo studies on benzenesulfonamide derivatives have primarily focused on their anti-inflammatory properties. A common model for assessing acute inflammation is the carrageenan-induced paw edema model in rats.

Anti-inflammatory Activity

A study on novel benzenesulphonamide derivatives demonstrated significant anti-inflammatory activity. The percentage inhibition of inflammation was measured at various time points after the induction of paw edema.

Table 3: In Vivo Anti-inflammatory Activity of Benzenesulphonamide Derivatives in Carrageenan-Induced Rat Paw Edema

Compound% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h
4a 94.6989.6687.83
4c 94.6989.6687.83
Indomethacin (Standard) 78.76--

Note: Data extracted from a study on benzenesulphonamide derivatives with carboxamide functionality. The specific structures of compounds 4a and 4c are detailed in the source publication.[1]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
  • Preparation of Inoculum: Bacterial or fungal isolates are cultured in a suitable broth medium (e.g., nutrient broth) and incubated under appropriate conditions (e.g., 37°C for 18 hours). The turbidity of the culture is adjusted to a standard (e.g., 0.5 McFarland).

  • Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly over the entire surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 20-25°C for 48 hours for fungi).[3][4]

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. The minimum inhibitory concentration (MIC) can be determined using methods like broth microdilution.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
  • Animal Groups: Male Wistar rats are divided into control and treatment groups.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered to the treatment groups, typically intraperitoneally or orally, at a specified time before the induction of inflammation.[5]

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[5][6][7]

  • Measurement of Paw Volume: The volume of the paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Carbonic Anhydrase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase (CA), which catalyzes the hydration of carbon dioxide.

  • Method: A stopped-flow instrument is used to monitor the CA-catalyzed CO2 hydration activity.[3]

  • Assay Conditions: The reaction is typically followed by observing the change in absorbance of a pH indicator (e.g., phenol red) in a buffered solution (e.g., HEPES) at a specific pH.[3]

  • Data Analysis: The initial rates of the reaction are measured in the presence and absence of the inhibitor. Inhibition constants (Ki) are then determined by non-linear least-squares methods.[3]

Visualizing the Drug Discovery and Evaluation Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds, a process central to drug discovery and development.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound and Analogs antimicrobial Antimicrobial Assays (Bacteria, Fungi) synthesis->antimicrobial anticancer Anticancer Assays (Cell Line Cytotoxicity) synthesis->anticancer enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) synthesis->enzyme anti_inflammatory Anti-inflammatory Models (e.g., Carrageenan Paw Edema) antimicrobial->anti_inflammatory Promising Activity anticancer->anti_inflammatory Promising Activity enzyme->anti_inflammatory Promising Activity toxicity Toxicity Studies anti_inflammatory->toxicity

References

Comparative Analysis of N-(4-bromobenzenesulfonyl)benzamide: A Study in Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the hypothetical cross-reactivity of N-(4-bromobenzenesulfonyl)benzamide against two major enzyme families: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs). Due to the presence of a sulfonamide moiety, a common pharmacophore in inhibitors of these enzymes, this compound is postulated to exhibit inhibitory activity against members of both families. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications and off-target effects of sulfonamide-based compounds.

Executive Summary

This compound is a synthetic compound featuring both a sulfonamide and a benzamide functional group. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in a wide array of clinically significant inhibitors. This guide explores its potential cross-reactivity by comparing its hypothetical inhibitory profile with that of well-characterized inhibitors of CAs and MMPs. The data presented herein is based on established activities of reference compounds and serves as a predictive framework for the potential behavior of this compound.

Comparative Inhibitory Profiles

To contextualize the potential activity of this compound, we present a comparative summary of the inhibitory constants (Kᵢ or IC₅₀) of established drugs targeting Carbonic Anhydrases and Matrix Metalloproteinases.

Table 1: Comparative Inhibition of Carbonic Anhydrase Isoforms
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)
This compound HypothesizedHypothesizedHypothesizedHypothesized
Acetazolamide25012[1][2]74[1][2]25
Celecoxib240154730

Data for Acetazolamide and Celecoxib are derived from publicly available literature. The values for this compound are hypothetical and would require experimental validation.

Table 2: Comparative Inhibition of Matrix Metalloproteinase Isoforms
CompoundMMP-1 (IC₅₀, nM)MMP-2 (IC₅₀, nM)MMP-7 (IC₅₀, nM)MMP-9 (IC₅₀, nM)MMP-14 (IC₅₀, nM)
This compound HypothesizedHypothesizedHypothesizedHypothesizedHypothesized
Marimastat5[3][4]6[3][4]13[3][4]3[3][4]9[3][4]

Data for Marimastat is derived from publicly available literature. The values for this compound are hypothetical and would require experimental validation.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approach to studying cross-reactivity, the following diagrams are provided.

signaling_pathway cluster_MMP MMP Pathway cluster_CA CA Pathway MMP MMPs Degraded_ECM Degraded ECM MMP->Degraded_ECM Degrades ECM Extracellular Matrix (e.g., Collagen) Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration CA Carbonic Anhydrases H_HCO3 H⁺ + HCO₃⁻ CA->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O pH_Regulation pH Regulation H_HCO3->pH_Regulation Compound This compound (Hypothetical Inhibitor) Compound->MMP Inhibition Compound->CA Inhibition

Figure 1: Potential inhibition of MMP and CA signaling pathways.

experimental_workflow cluster_workflow Cross-Reactivity Experimental Workflow start Synthesize & Purify This compound primary_screen Primary Screening (e.g., Broad Kinase Panel) start->primary_screen target_identification Identify Primary Target(s) primary_screen->target_identification ca_assay Carbonic Anhydrase Inhibition Assays target_identification->ca_assay If CA is a hit mmp_assay Matrix Metalloproteinase Inhibition Assays target_identification->mmp_assay If MMP is a hit data_analysis Data Analysis (IC₅₀/Kᵢ Determination) ca_assay->data_analysis mmp_assay->data_analysis conclusion Assess Cross-Reactivity Profile data_analysis->conclusion

Figure 2: Workflow for determining cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to determine the cross-reactivity profile of this compound.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of this compound against various human carbonic anhydrase isoforms (hCA I, II, IV, and IX).

Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The activity is monitored by a stopped-flow instrument, measuring the change in pH using a suitable indicator.

Materials:

  • Recombinant human CA isoforms (I, II, IV, IX)

  • This compound

  • Acetazolamide (positive control)

  • 4-Nitrophenol (or other suitable pH indicator)

  • Tris buffer (pH 7.5)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the test compound and the positive control (Acetazolamide).

  • In a stopped-flow instrument, one syringe will contain the enzyme and the pH indicator in Tris buffer.

  • The other syringe will contain the CO₂-saturated water and the test compound at various concentrations.

  • The two solutions are rapidly mixed, and the initial rate of the hydration reaction is monitored by the change in absorbance of the pH indicator at its λ_max.

  • The initial rates are measured for each concentration of the inhibitor.

  • The IC₅₀ values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Matrix Metalloproteinase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against various human matrix metalloproteinase isoforms (e.g., MMP-1, -2, -7, -9, -14).

Principle: This is a fluorescence resonance energy transfer (FRET) based assay. A fluorogenic peptide substrate containing a cleavage site for the specific MMP is used. In the intact substrate, the fluorescence of a donor fluorophore is quenched by a quencher molecule. Upon cleavage by the MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant human MMP isoforms (activated)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound

  • Marimastat (positive control)

  • Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the test compound and the positive control (Marimastat).

  • To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the activated MMP enzyme.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic MMP substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time plot.

  • The IC₅₀ values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Conclusion

The structural similarity of this compound to known inhibitors of Carbonic Anhydrases and Matrix Metalloproteinases suggests a high probability of cross-reactivity. The provided comparative data for established drugs serves as a benchmark for predicting the potential inhibitory profile of this compound. The outlined experimental protocols provide a clear path for the empirical validation of these hypotheses. Further investigation into the kinase inhibitory potential of this compound is also warranted, given the emerging role of N-acyl sulfonamides in this area. These studies will be crucial in defining the therapeutic potential and safety profile of this and structurally related molecules.

References

Benchmarking N-(4-bromobenzenesulfonyl)benzamide Analogues Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the antimicrobial activity of N-(4-bromobenzenesulfonyl)benzamide is not available in the current scientific literature. Therefore, this guide utilizes data for a structurally related benzenesulfonamide analogue, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide , to provide a comparative benchmark against established antibiotics. This analogue has demonstrated notable activity against Gram-positive bacteria and serves as a relevant proxy for the potential efficacy of this class of compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of a representative benzenesulfonamide derivative against commonly used antibiotics. The data is presented to facilitate an objective evaluation of its potential as an antimicrobial agent.

Comparative Analysis of Antimicrobial Activity

The in vitro efficacy of antimicrobial agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for the benzenesulfonamide analogue and a selection of standard antibiotics against the Gram-positive bacterium Staphylococcus aureus.

Table 1: MIC of N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide against Staphylococcus aureus

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus ATCC 2921332

Data sourced from a study on the antimicrobial activity of sulfonamide derivatives[1][2]

Table 2: MIC of Common Antibiotics against Staphylococcus aureus

AntibioticBacterial StrainMinimum Inhibitory Concentration (MIC) Range (µg/mL)
CiprofloxacinStaphylococcus aureus0.6
AmoxicillinStaphylococcus aureus0.25 - 2
TrimethoprimStaphylococcus aureus0.5 - 2

Note: MIC values for common antibiotics can vary between different strains of the same bacterial species.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a potential antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium (e.g., Staphylococcus aureus) grown in a suitable broth medium.

  • Antimicrobial Agent: A stock solution of the test compound (e.g., N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide) of a known concentration.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are preferred.

  • Inoculum Preparation: The overnight bacterial culture is diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

2. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is performed in the 96-well microtiter plate using the broth medium.

  • Typically, a volume of 50 µL of broth is added to wells 2 through 12.

  • 100 µL of the antimicrobial stock solution is added to well 1.

  • 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL is discarded from well 10.

  • Well 11 serves as a positive control (inoculum without the antimicrobial agent), and well 12 serves as a negative control (broth only).

3. Inoculation:

  • The standardized bacterial inoculum is added to each well (except the negative control) to achieve the final target concentration.

4. Incubation:

  • The microtiter plate is incubated at a temperature suitable for the test organism (typically 35-37°C) for 16-20 hours under ambient air conditions.

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This is typically observed as the first well that appears clear.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in benchmarking a novel compound and its potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of This compound Analogue serial_dilution Perform Serial Dilutions in 96-well Plates prep_compound->serial_dilution prep_antibiotics Prepare Stock Solutions of Standard Antibiotics prep_antibiotics->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate Plates with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate Plates at 37°C for 18-24 hours inoculation->incubation read_mic Determine MIC Values (Lowest concentration with no growth) incubation->read_mic comparison Compare MIC of Analogue with Standard Antibiotics read_mic->comparison

Caption: Experimental workflow for comparative MIC testing.

folate_pathway_inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Benzenesulfonamide Analogue Sulfonamide->DHPS Inhibition

Caption: Hypothesized mechanism of action via folate synthesis inhibition.

References

Comparative Analysis of N-(4-bromobenzenesulfonyl)benzamide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(4-bromobenzenesulfonyl)benzamide analogs and related benzenesulfonamide derivatives. By presenting quantitative data from various studies, this document aims to facilitate the understanding of how structural modifications influence biological activity, thereby guiding future drug design and development efforts. The information is compiled from studies on enzyme inhibition and other biological activities, offering insights into the therapeutic potential of this class of compounds.

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of various benzenesulfonamide derivatives, providing a basis for comparing the efficacy of different structural analogs.

Compound IDTarget/ActivityIC50 (µM)MIC (mg/mL)Source
TRPV4 Inhibitors
RN-9893TRPV4 Inhibition2.07 ± 0.90-[1]
1bTRPV4 Inhibition0.71 ± 0.21-[1]
1fTRPV4 Inhibition0.46 ± 0.08-[1]
Enzyme Inhibitors
12dAcetylcholinesterase (AChE)0.73 ± 0.54-[2]
12mAcetylcholinesterase (AChE)0.017 ± 0.53-[2]
12dα-glucosidase36.74 ± 1.24-[2]
12mButyrylcholinesterase (BChE)0.038 ± 0.50-[2]
Antioxidant Activity
4eAntioxidant (DPPH assay)0.3287 mg/mL-[3][4]
Vitamin C (Standard)Antioxidant (DPPH assay)0.2090 mg/mL-[3][4]
Antimicrobial Activity
4dE. coli-6.72[3][4]
4hS. aureus-6.63[3][4]
4aP. aeruginosa-6.67[3][4]
4aS. typhi-6.45[3][4]
4fB. subtilis-6.63[3][4]
4eC. albicans-6.63[3][4]
4hC. albicans-6.63[3][4]
4eA. niger-6.28[3][4]

Key Structure-Activity Relationship Insights

The data presented reveal several key trends in the structure-activity relationships of benzenesulfonamide derivatives:

  • TRPV4 Inhibition : Analogs of RN-9893, specifically compounds 1b and 1f, demonstrated a significant increase in inhibitory potency against the TRPV4 channel, with IC50 values 2.9 to 4.5-fold lower than the parent compound.[1] This suggests that modifications to the parent structure can substantially enhance biological activity.

  • Enzyme Inhibition : In a series of azinane triazole-based derivatives, methyl phenyl and methyl phenyl-substituted compounds (12d and 12m) were identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] This highlights the importance of specific aromatic substitutions for potent enzyme inhibition.

  • Antimicrobial and Antioxidant Activity : A study of novel benzenesulfonamide derivatives bearing a carboxamide functionality revealed varied antimicrobial and antioxidant activities.[3][4] Compound 4e, in particular, showed notable antioxidant activity, comparable to Vitamin C, and was also the most active against the fungus A. niger.[3][4] The antimicrobial activity was found to be dependent on the specific derivative and the microbial strain.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

TRPV4 Inhibition Assay

The inhibitory efficacy of the synthesized RN-9893 analogues against the TRPV4 channel was evaluated. Compounds 1b and 1f showed a marked increase in inhibitory potency compared to the parent compound, RN-9893.[1] The IC50 values were determined to quantify this inhibition.[1] Furthermore, the inhibition rates of the TRPV4 current were significantly higher for compounds 1b and 1f at a concentration of 10 μM.[1]

Enzyme Inhibition Assays

The inhibitory potential of synthesized azinane-triazole based compounds was evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, among others.[2] The results were reported as percent inhibition and IC50 values.[2] The assays were conducted to determine the bioactivity potential of these analogues against the respective enzymes.[2]

Antimicrobial Activity Assay

The antimicrobial activity of newly synthesized benzenesulphonamide derivatives was investigated against a panel of bacteria and fungi.[3][4] The minimum inhibitory concentration (MIC) was determined for each compound against various microorganisms, including E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger.[3][4]

Antioxidant Activity Assay

The antioxidant potential of the synthesized compounds was evaluated and compared with Vitamin C as a standard.[3][4] The IC50 value for the most active compound (4e) was determined to quantify its antioxidant capacity.[3][4]

Visualizing Experimental Workflows and Pathways

To further elucidate the processes involved in the evaluation of these compounds, the following diagrams illustrate a general experimental workflow for screening enzyme inhibitors and a simplified signaling pathway for TRPV4 activation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Enzyme Inhibition Assay characterization->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response selectivity Selectivity Assays (vs. related enzymes) dose_response->selectivity data_analysis Data Analysis & SAR Correlation selectivity->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: General workflow for synthesis and screening of enzyme inhibitors.

trpv4_pathway stimulus Stimulus (e.g., Heat, Osmotic Stress) trpv4 TRPV4 Channel stimulus->trpv4 ca_influx Ca2+ Influx trpv4->ca_influx cellular_response Downstream Cellular Response ca_influx->cellular_response inhibitor N-(4-bromobenzenesulfonyl) benzamide Analog (Inhibitor) inhibitor->trpv4

Caption: Simplified signaling pathway of TRPV4 channel activation and inhibition.

References

Head-to-head comparison of different synthesis routes for N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-(4-bromobenzenesulfonyl)benzamide, a key intermediate in various pharmaceutical and chemical research applications, can be approached through two primary synthetic strategies. This guide provides a detailed head-to-head comparison of these routes, offering experimental protocols and a summary of quantitative data to aid researchers in selecting the most suitable method for their needs.

At a Glance: Synthesis Route Comparison

Two logical and practical routes for the synthesis of this compound are outlined below. Each route begins with commercially available starting materials and involves a two-step sequence.

Route 1 commences with the preparation of 4-bromobenzenesulfonamide from 4-bromobenzenesulfonyl chloride, followed by its N-acylation using benzoyl chloride.

Route 2 begins with the synthesis of benzamide from benzoyl chloride, which is then N-sulfonylated using 4-bromobenzenesulfonyl chloride.

ParameterRoute 1: N-acylation of 4-bromobenzenesulfonamideRoute 2: N-sulfonylation of Benzamide
Starting Materials 4-Bromobenzenesulfonyl chloride, Ammonia, Benzoyl ChlorideBenzoyl Chloride, Ammonia, 4-Bromobenzenesulfonyl chloride
Intermediate 4-BromobenzenesulfonamideBenzamide
Key Final Reaction N-acylationN-sulfonylation
Reported Yield (Intermediate) ~100% for 4-bromobenzenesulfonamideHigh (specifics vary)
Purity of Final Product Generally high, purification by recrystallizationGenerally high, purification by recrystallization
Reaction Conditions Typically requires a base (e.g., pyridine) and an appropriate solvent.Typically requires a base (e.g., pyridine) and an appropriate solvent.

Visualizing the Synthetic Pathways

The logical flow of the two synthetic routes can be visualized as follows:

Synthesis_Routes cluster_0 Route 1: N-acylation cluster_1 Route 2: N-sulfonylation 4-Bromobenzenesulfonyl chloride 4-Bromobenzenesulfonyl chloride 4-Bromobenzenesulfonamide 4-Bromobenzenesulfonamide 4-Bromobenzenesulfonyl chloride->4-Bromobenzenesulfonamide + Ammonia Ammonia Ammonia Ammonia->4-Bromobenzenesulfonamide Final Product_1 This compound 4-Bromobenzenesulfonamide->Final Product_1 + Benzoyl chloride Benzoyl chloride Benzoyl chloride Benzoyl chloride->Final Product_1 Benzoyl chloride_2 Benzoyl chloride Benzamide Benzamide Benzoyl chloride_2->Benzamide + Ammonia Ammonia_2 Ammonia Ammonia_2->Benzamide Final Product_2 This compound Benzamide->Final Product_2 + 4-Bromobenzenesulfonyl chloride 4-Bromobenzenesulfonyl chloride_2 4-Bromobenzenesulfonyl chloride 4-Bromobenzenesulfonyl chloride_2->Final Product_2

Caption: Comparative workflow of the two primary synthesis routes for this compound.

Experimental Protocols

Detailed experimental procedures for each key step in the proposed synthesis routes are provided below. These protocols are based on established and reliable methods for similar transformations.

Route 1: N-acylation of 4-bromobenzenesulfonamide

Step 1a: Synthesis of 4-bromobenzenesulfonamide

  • Materials: 4-bromobenzenesulfonyl chloride, concentrated ammonia solution.

  • Procedure: 4-bromobenzenesulfonyl chloride is dissolved in a suitable solvent, such as dichloromethane. The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The resulting precipitate, 4-bromobenzenesulfonamide, is collected by vacuum filtration, washed with cold water, and dried.

  • Expected Yield: This reaction is known to proceed in high to quantitative yields, often approaching 100%.

Step 1b: N-acylation of 4-bromobenzenesulfonamide

  • Materials: 4-bromobenzenesulfonamide, benzoyl chloride, pyridine, and a suitable solvent like dichloromethane or chloroform.

  • Procedure: To a solution of 4-bromobenzenesulfonamide in the chosen solvent, an equimolar amount of pyridine is added. The mixture is stirred, and benzoyl chloride (1.0-1.2 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: N-sulfonylation of Benzamide

Step 2a: Synthesis of Benzamide

  • Materials: Benzoyl chloride, concentrated ammonia solution.

  • Procedure: In a fume hood, benzoyl chloride is added dropwise to an excess of cold, concentrated aqueous ammonia with vigorous stirring. A white precipitate of benzamide forms immediately. The mixture is stirred for an additional 15-30 minutes to ensure complete reaction. The solid benzamide is then collected by vacuum filtration, washed with cold water, and dried.

  • Expected Yield: This reaction is typically high-yielding.

Step 2b: N-sulfonylation of Benzamide

  • Materials: Benzamide, 4-bromobenzenesulfonyl chloride, pyridine, and a suitable solvent like dichloromethane or chloroform.

  • Procedure: Benzamide is dissolved in the chosen solvent, and pyridine (1.0-1.2 equivalents) is added. The mixture is stirred, and 4-bromobenzenesulfonyl chloride (1.0 equivalent) is added portion-wise. The reaction is then stirred at room temperature or heated to reflux for several hours, with progress monitored by TLC. The workup procedure is similar to that of Step 1b, involving washing with dilute acid and water, followed by drying of the organic phase and removal of the solvent. The final product, this compound, is purified by recrystallization.

Concluding Remarks

Both presented routes offer viable pathways for the synthesis of this compound. The choice between the two may depend on the availability and cost of starting materials, as well as the researcher's familiarity with the specific reaction types. Route 1 benefits from a very high-yielding first step. The success of both routes hinges on the careful execution of the final N-acylation or N-sulfonylation step, respectively. It is recommended to perform small-scale pilot reactions to optimize conditions for the final coupling step to maximize the yield and purity of the desired product. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the final product is crucial to confirm its identity and purity.

Verifying the Purity of N-(4-bromobenzenesulfonyl)benzamide: A Comparative Guide to HPLC and Melting Point Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and chemical research. This guide provides a comparative analysis of two common techniques for verifying the purity of N-(4-bromobenzenesulfonyl)benzamide: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We present detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their needs.

Introduction to this compound and Purity Assessment

This compound is a sulfonamide derivative with potential applications in medicinal chemistry. Its synthesis, typically involving the reaction of 4-bromobenzenesulfonyl chloride with benzamide, can result in process-related impurities. The most common impurities include unreacted starting materials and side products from hydrolysis. Accurate determination of purity is essential to ensure the quality, safety, and efficacy of any downstream applications.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. It is highly sensitive and specific, making it a preferred method for purity determination in the pharmaceutical industry. Melting point analysis is a classical and more straightforward technique that relies on the principle that pure crystalline solids have a sharp and defined melting point, which becomes depressed and broadened by the presence of impurities.[1][2]

Data Summary

The following table summarizes hypothetical, yet realistic, data from the purity analysis of three different batches of this compound using HPLC and melting point analysis.

Batch IDHPLC Purity (%)Melting Point Range (°C)Observations
NBSB-001 99.85168.5 - 169.0Sharp melting point, indicative of high purity.[1]
NBSB-002 98.20165.0 - 168.0Broader melting range and depression, suggesting the presence of impurities.[2]
NBSB-003 95.50162.5 - 166.5Significant depression and a wide melting range, indicating a lower purity level.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method for the quantitative determination of the purity of this compound and the separation of its potential impurities.

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 99.5%)

  • 4-bromobenzenesulfonyl chloride (starting material)[3][4]

  • Benzamide (starting material)[5][6][7]

  • 4-bromobenzenesulfonic acid (potential impurity)[8][9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

2. Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the standard solution in replicate to check for system suitability (e.g., retention time, peak area reproducibility).

  • Inject the sample solution.

  • Identify the peaks of this compound and any impurities by comparing their retention times with those of the standards (if available).

  • Calculate the purity of the sample using the area normalization method:

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Melting Point Analysis

This protocol describes the determination of the melting point range of this compound.

1. Materials and Equipment:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (open at one end)

2. Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (the completion of melting).

  • The recorded temperature range is the melting point of the sample. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.[1]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the HPLC workflow and the logical relationship between the two analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile:Water (50:50) prep_start->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC experimental workflow for purity analysis.

Purity_Analysis_Comparison cluster_sample Sample: this compound cluster_results Outcome sample Synthesized Product hplc HPLC Analysis sample->hplc mp Melting Point Analysis sample->mp hplc_result Quantitative Purity (%) & Impurity Profile hplc->hplc_result mp_result Qualitative Purity Indication (Melting Range) mp->mp_result

Caption: Comparison of HPLC and Melting Point Analysis.

Conclusion

Both HPLC and melting point analysis are valuable techniques for assessing the purity of this compound. HPLC provides a quantitative and highly specific measure of purity, capable of separating and quantifying individual impurities. This makes it the method of choice for regulatory submissions and in-depth quality control. Melting point analysis, while less quantitative, offers a rapid, simple, and cost-effective preliminary assessment of purity. A sharp melting point close to the literature value of the pure compound is a strong indicator of high purity. For comprehensive characterization, it is often beneficial to use both techniques in a complementary fashion.

References

Safety Operating Guide

Proper Disposal Procedures for N-(4-bromobenzenesulfonyl)benzamide: A General Guidance in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: A specific Safety Data Sheet (SDS) for N-(4-bromobenzenesulfonyl)benzamide could not be located. In the absence of detailed safety and disposal information, this compound should be handled with caution and treated as potentially hazardous. The following guidance is based on general best practices for the disposal of research chemicals. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling Precautions

Given the lack of specific data for this compound, it is prudent to adopt the safety measures applicable to its components and similar chemical structures. The related compound, 4-bromobenzenesulfonyl chloride, is classified as a corrosive solid that causes severe skin burns and eye damage[1]. Another related compound, benzamide, is harmful if swallowed and is suspected of causing genetic defects. Therefore, stringent safety protocols are essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield[1].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1].

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if handling the compound as a powder or if adequate ventilation is not available[1].

Handling:

  • Handle the product in a well-ventilated area, preferably within a chemical fume hood[1].

  • Avoid breathing dust[1].

  • Do not get in eyes, on skin, or on clothing[1].

  • Wash hands thoroughly after handling.

General Disposal Protocol for Research Chemicals

When a specific SDS is unavailable, a conservative approach to disposal is required. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].

Step-by-Step Disposal Guidance:

  • Characterization: Treat the compound as a hazardous substance. Do not mix it with other waste streams.

  • Containment: Keep the waste in its original, clearly labeled container. If this is not possible, use a compatible, sealed, and properly labeled container.

  • Labeling: The container must be labeled with the full chemical name, "this compound," and any known or suspected hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].

  • Consultation: Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup and proper disposal. Provide them with all available information about the compound.

  • Documentation: Maintain records of the amount of waste generated and the date of disposal.

Summary of Data for Related Compounds

The following table summarizes key information for the related compounds 4-bromobenzenesulfonyl chloride and benzamide. Disclaimer: This data is for informational purposes only and may not accurately reflect the properties and hazards of this compound.

Property4-Bromobenzenesulfonyl chlorideBenzamide
Physical State Powder Solid[1]Solid
Appearance Beige[1]White
Melting Point 74 - 77 °C[1]125 - 129 °C
Boiling Point 153 °C @ 15 mmHg[1]228 °C
Primary Hazards Causes severe skin burns and eye damage[1]Harmful if swallowed, suspected of causing genetic defects

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound were not available in the searched documents. Researchers should develop their own protocols based on established chemical principles and in strict adherence to their institution's safety guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates a general workflow for the disposal of a research chemical where specific information is lacking.

cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Disposal Process start Start: Chemical waste generated ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a ventilated area (Fume Hood) ppe->handling contain Securely contain in a labeled, compatible container handling->contain segregate Segregate from other waste streams contain->segregate store Store in a designated, secure waste area segregate->store contact_ehs Contact Institutional EHS Office store->contact_ehs provide_info Provide all known information about the chemical contact_ehs->provide_info schedule_pickup Arrange for professional waste pickup provide_info->schedule_pickup document Document the disposal process schedule_pickup->document end_node End: Waste properly disposed document->end_node

Caption: General workflow for the disposal of a research chemical.

References

Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for the handling and disposal of N-(4-bromobenzenesulfonyl)benzamide, ensuring a secure and efficient laboratory environment.

Potential Hazard Profile

Based on analogous compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards include:

  • Corrosive Effects: Assumed to cause severe skin burns and serious eye damage upon direct contact.[1][2][3]

  • Respiratory Irritation: Inhalation of fine dust or powder may cause respiratory irritation.[1]

  • Moisture Sensitivity: Related compounds are moisture-sensitive.[2][3]

Operational and Safety Plan

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safe handling.

1. Engineering Controls:

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4] The fume hood also provides a protective barrier against splashes.[4]

  • Weighing: For weighing, use a ventilated balance enclosure or conduct the procedure in a fume hood to contain any fine powder.

2. Administrative Controls & Housekeeping:

  • Access Control: Designate specific areas for handling this compound and restrict access to authorized personnel.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][5]

  • No Consumables: Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[4][6][7]

  • Spill Management: Keep a spill kit appropriate for solid corrosive materials readily available. In the event of a spill, avoid creating dust. Gently cover the spill with an absorbent material, scoop it into a labeled waste container, and decontaminate the area.

3. Personal Protective Equipment (PPE): The appropriate level of PPE is critical to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment (PPE)
Receiving & Storage • Safety glasses with side shields• Nitrile gloves
Weighing & Aliquoting • Chemical splash goggles[6]• Chemical-resistant gloves (e.g., Nitrile)• Lab coat (snaps are preferable for quick removal)[6]• Consider a face shield for added protection[8]
Experimental Use • Chemical splash goggles• Chemical-resistant gloves• Lab coat• Ensure work is performed in a chemical fume hood
Waste Disposal • Chemical splash goggles• Chemical-resistant gloves• Lab coat

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed to prevent moisture contamination.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.[8][9]

Disposal:

  • Waste Classification: This compound and any materials contaminated with it should be treated as hazardous waste.

  • Waste Segregation: Due to the presence of bromine, dispose of waste in a designated "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.

  • Procedure: Collect all waste, including contaminated PPE and weighing papers, in a sealed and clearly labeled container.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical or its solutions down the drain.[11]

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase A Review SDS of Analogues & Conduct Risk Assessment B Prepare & Verify Engineering Controls (e.g., Fume Hood) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Carefully Weigh & Handle Compound C->D E Perform Experimental Procedure D->E F Decontaminate Glassware & Work Surfaces E->F G Segregate Waste into Halogenated Organics Container F->G H Remove PPE & Wash Hands G->H I Arrange for EHS Waste Pickup H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.